molecular formula C21H25NO4 B8164943 Boc-4-(3-methylphenyl)-L-phenylalanine

Boc-4-(3-methylphenyl)-L-phenylalanine

Cat. No.: B8164943
M. Wt: 355.4 g/mol
InChI Key: KHLAORQVZNWBMK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-(3-methylphenyl)-L-phenylalanine is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-4-(3-methylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-(3-methylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-[4-(3-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-6-5-7-17(12-14)16-10-8-15(9-11-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLAORQVZNWBMK-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Supply of Boc-4-(3-methylphenyl)-L-phenylalanine (CAS 1375080-54-8): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Non-canonical amino acids, in particular, offer a powerful tool to modulate the pharmacological properties of peptides and small molecules. Among these, Boc-4-(3-methylphenyl)-L-phenylalanine (CAS 1375080-54-8) has emerged as a valuable synthon for introducing unique structural motifs. This guide provides an in-depth technical overview of this compound, from its synthesis and analytical characterization to its applications in drug development and, critically, the criteria for selecting a reliable supplier.

Boc-4-(3-methylphenyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 3-methylphenyl moiety at the 4-position of the phenyl ring. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3][4] The introduction of the 3-methylphenyl group provides a unique steric and electronic profile, which can be leveraged to enhance binding affinity, selectivity, and metabolic stability of the final drug candidate.[5]

This guide is intended for researchers, scientists, and professionals in the drug development field who are considering the use of Boc-4-(3-methylphenyl)-L-phenylalanine in their synthetic campaigns. We will delve into the technical nuances of this compound, providing practical insights to inform experimental design and procurement decisions.

Synthesis and Chemical Properties

The synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine typically involves a multi-step process. A common synthetic strategy begins with the appropriate starting materials, which are then subjected to a series of reactions to introduce the desired functional groups.

While specific, proprietary synthesis routes for CAS 1375080-54-8 are not detailed in publicly available literature, a general understanding can be drawn from the synthesis of similar N-Boc protected amino acids. The protection of the amino group of the parent amino acid is a key step, often achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[2][3]

Key Chemical Properties:

PropertyValueSource
CAS Number 1375080-54-8[6]
Molecular Formula C21H25NO4[6]
Molecular Weight 355.43 g/mol [6]

The structural features of Boc-4-(3-methylphenyl)-L-phenylalanine are depicted in the following diagram:

Caption: Chemical structure of Boc-4-(3-methylphenyl)-L-phenylalanine.

Applications in Drug Discovery and Development

The unique structural features of Boc-4-(3-methylphenyl)-L-phenylalanine make it a valuable building block in medicinal chemistry. The incorporation of this non-canonical amino acid can significantly impact the properties of a drug candidate.

Key Applications:

  • Peptide Synthesis: As a Boc-protected amino acid, it is a fundamental component in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced biological activity and stability.[5]

  • Structure-Activity Relationship (SAR) Studies: The 3-methylphenyl group allows for systematic exploration of the steric and electronic requirements of a binding pocket, aiding in the optimization of lead compounds.[7]

  • Improving Pharmacokinetic Properties: The introduction of the methylphenyl group can increase the hydrophobicity of a molecule, potentially improving its membrane permeability and metabolic stability.[5]

The general workflow for incorporating a non-canonical amino acid like Boc-4-(3-methylphenyl)-L-phenylalanine into a peptide is illustrated below:

DrugDiscoveryWorkflow Target Target Identification & Validation Assay Assay Development & HTS Target->Assay Develop Screen Hit Hit Identification Assay->Hit Identify Active Compounds LeadGen Hit-to-Lead (Lead Generation) Hit->LeadGen Initial SAR LeadOpt Lead Optimization (Incorporate Boc-AA) LeadGen->LeadOpt Refine Properties Candidate Preclinical Candidate Selection LeadOpt->Candidate Select Best Compound

Caption: Drug discovery workflow incorporating non-canonical amino acids.

Analytical Characterization and Quality Control

Ensuring the purity and identity of Boc-4-(3-methylphenyl)-L-phenylalanine is critical for the reproducibility of synthetic results and the integrity of downstream biological data. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests.[8]

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the purity of the compound. The spectra should be consistent with the assigned structure.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chiral Purity Analysis: As an L-amino acid derivative, it is crucial to determine the enantiomeric excess (e.e.) to ensure the stereochemical integrity of the final product. This is often done using chiral HPLC or gas chromatography (GC).

  • Elemental Analysis: Verifies the elemental composition of the compound.

Typical Quality Control Parameters:

ParameterSpecification
Appearance White to off-white solid
Purity (HPLC) ≥98%
Identity (¹H NMR) Conforms to structure
Enantiomeric Excess ≥99%
Water Content (Karl Fischer) ≤0.5%
Residual Solvents Within ICH limits

Researchers should always request and carefully review the CoA from a potential supplier to ensure it meets their quality standards.[8][]

Selecting a Reliable Supplier

The choice of a supplier for critical raw materials like Boc-4-(3-methylphenyl)-L-phenylalanine can have a significant impact on the timeline and success of a drug development program. A reliable supplier is more than just a vendor; they are a partner in your research.[8]

Core Requirements for a Reputable Supplier:

  • Proven Track Record and Experience: Look for suppliers with a history of providing high-quality fine chemicals to the pharmaceutical and biotech industries.[8][10][11][12]

  • Robust Quality Management System: The supplier should have a well-documented quality system, ideally with certifications like ISO 9001.[8][] This ensures batch-to-batch consistency and reliable product quality.

  • Comprehensive Analytical Capabilities: The supplier should have in-house capabilities for the analytical techniques mentioned above to ensure thorough characterization of their products.[]

  • Transparency and Documentation: A reliable supplier will readily provide a detailed CoA, Safety Data Sheet (SDS), and information on their manufacturing processes upon request.

  • Technical Support: Access to experienced chemists who can provide technical support and answer questions about the product is invaluable.[8]

  • Scalability and Security of Supply: For later-stage development, it is crucial to partner with a supplier who can provide larger quantities of the material with consistent quality and a secure supply chain.[11][13]

The process of selecting a supplier can be visualized as a multi-step evaluation:

SupplierSelection cluster_InitialScreening Initial Screening cluster_TechnicalEvaluation Technical Evaluation cluster_FinalSelection Final Selection Identify Identify Potential Suppliers (e.g., Thomasnet, ChemicalBook) RequestInfo Request Quotations & Initial Documentation (CoA, SDS) Identify->RequestInfo ReviewCoA Review Certificate of Analysis (Purity, Identity, Chiral Purity) RequestInfo->ReviewCoA AssessQuality Assess Quality Systems (ISO Certification, GMP capabilities) ReviewCoA->AssessQuality Sample Request & Evaluate Sample Material AssessQuality->Sample Audit Conduct Supplier Audit (Optional, for critical applications) Sample->Audit Negotiate Negotiate Supply Agreement (Pricing, Lead Times, Scalability) Audit->Negotiate Select Select Primary Supplier Negotiate->Select

Sources

A Comparative Technical Analysis of L-Phenylalanine and its Synthetic Analog, 4-(3-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth comparative analysis of the essential amino acid L-phenylalanine and its synthetic, non-canonical analog, 4-(3-methylphenyl)-L-phenylalanine. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental physicochemical properties, metabolic roles, and synthesis of both molecules. We present a detailed examination of how the structural modification—the introduction of a 3-methylphenyl moiety at the 4-position of the phenyl ring—is hypothesized to alter biological activity, receptor interaction, and metabolic stability. Furthermore, this guide includes comprehensive, field-proven protocols for the analytical characterization and in vitro functional assessment of these amino acids, supported by workflow diagrams and authoritative references to empower researchers in their discovery and development endeavors.

Introduction: Bridging Natural Scaffolds with Synthetic Innovation

In the landscape of modern drug discovery, the modification of natural biomolecules provides a fertile ground for developing novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. Amino acids, as the fundamental building blocks of life, represent a particularly attractive starting point.

L-Phenylalanine: The Essential Aromatic Core

L-phenylalanine (Phe) is an essential aromatic amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources.[1][][3] Its structure features a benzyl side chain, which imparts a nonpolar, hydrophobic character crucial for the three-dimensional structure of proteins.[][4] Beyond its role in protein synthesis, L-phenylalanine is a critical precursor in major metabolic pathways.[5] The enzyme phenylalanine hydroxylase converts it to L-tyrosine, initiating the catecholamine cascade that produces vital neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5][6] This metabolic significance places phenylalanine at a crucial intersection of protein structure and neurochemical signaling.

4-(3-methylphenyl)-L-phenylalanine: A Structurally Engineered Analog

4-(3-methylphenyl)-L-phenylalanine is a non-canonical, or unnatural, amino acid. It is structurally analogous to L-phenylalanine but features a biphenyl side chain where a 3-methylphenyl group is attached to the 4-position of the parent phenyl ring. This modification significantly increases the steric bulk and lipophilicity of the side chain. Such engineered amino acids are of high interest in medicinal chemistry for their potential to serve as unique building blocks in peptide synthesis or as standalone pharmacologically active molecules.[7][8] The introduction of the biphenyl motif can profoundly influence a molecule's interaction with biological targets, potentially leading to enhanced binding affinity, altered receptor selectivity, or improved metabolic stability.[9]

Rationale for Comparison

The direct comparison between L-phenylalanine and its 4-(3-methylphenyl) analog is compelling for drug development. By understanding the baseline properties of the natural amino acid, we can logically deduce and experimentally validate the impact of the synthetic modification. This analysis is critical for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating how the added bulk and hydrophobicity affect binding to enzymes or receptors.

  • Peptide Design: Incorporating the analog into peptides to create conformationally constrained or more potent therapeutics.[7]

  • Pharmacokinetic Optimization: Assessing how the modification impacts absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Physicochemical Properties

The introduction of the 3-methylphenyl group induces significant changes in the molecule's physical and chemical properties. These differences are fundamental to predicting its behavior in biological systems.

PropertyL-Phenylalanine4-(3-methylphenyl)-L-phenylalanineRationale for Difference
Structure L-Phenylalanine StructureStructure not available in public repositories. See proposed structure below.The addition of a second aromatic ring with a methyl substituent.
Molecular Formula C₉H₁₁NO₂[6]C₁₆H₁₇NO₂Addition of a C₇H₆ moiety.
Molecular Weight 165.19 g/mol [6]255.31 g/mol Increased mass from the additional substituted phenyl group.
Acidity (pKa) pKa₁ (carboxyl) ≈ 1.83pKa₂ (amino) ≈ 9.13[6]pKa₁ ≈ 1.8-2.0pKa₂ ≈ 9.0-9.2 (Estimated)The core amino acid structure is unchanged, so pKa values are expected to be very similar.
Solubility in Water 29.6 g/L at 25 °C[6]Significantly Lower (Estimated)The large, nonpolar biphenyl side chain drastically increases hydrophobicity, reducing aqueous solubility.
LogP (Octanol-Water) -1.38 (Calculated)> 1.0 (Estimated)Increased lipophilicity due to the larger aromatic system.

Proposed Structure for 4-(3-methylphenyl)-L-phenylalanine:

Synthesis and Characterization

The methods to obtain these two amino acids are fundamentally different, reflecting their natural versus synthetic origins.

Synthesis of L-Phenylalanine

Commercial production of L-phenylalanine is predominantly achieved through microbial fermentation, typically using genetically modified strains of E. coli.[1] This biological process is highly efficient and stereospecific, yielding the pure L-enantiomer required for biological applications.

Proposed Synthesis of 4-(3-methylphenyl)-L-phenylalanine

The synthesis of biphenylalanine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8] This provides a robust and versatile method for forming the carbon-carbon bond between the two phenyl rings.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product A N-Boc-4-bromo-L-phenylalanine C Suzuki Coupling (Pd Catalyst, Base, Solvent) A->C B 3-Methylphenylboronic acid B->C D N-Boc-4-(3-methylphenyl)-L-phenylalanine C->D E Acidic Deprotection (e.g., TFA) D->E F 4-(3-methylphenyl)-L-phenylalanine E->F

Caption: Proposed synthetic workflow for 4-(3-methylphenyl)-L-phenylalanine.

Expert Insight: The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is strategic. It is stable under the basic conditions of the Suzuki coupling but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), preserving the stereochemistry of the alpha-carbon.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final products is paramount.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure, ensuring the correct connectivity of the biphenyl moiety.

  • Mass Spectrometry (MS): Provides an accurate molecular weight, confirming the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity. Unnatural amino acids synthesized chemically often require this step to ensure that the final product is the desired L-enantiomer and not a racemic mixture.[10][11]

Biological and Pharmacological Implications

Metabolic Fate of L-Phenylalanine

The metabolic pathway of L-phenylalanine is well-defined and central to human physiology. Its conversion to L-tyrosine is the rate-limiting step in the synthesis of catecholamines.[12] Genetic defects in the enzyme phenylalanine hydroxylase lead to the metabolic disorder phenylketonuria (PKU), where high levels of phenylalanine become neurotoxic.[3][5]

G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Proteins Protein Synthesis Phe->Proteins Dopa L-DOPA Tyr->Dopa Melanin Melanin Tyr->Melanin Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of L-Phenylalanine.

Potential Biological Activity of 4-(3-methylphenyl)-L-phenylalanine

The synthetic analog is not expected to be a substrate for phenylalanine hydroxylase due to the significant steric hindrance at the 4-position. This metabolic resistance is a common goal in drug design. Its potential biological activities include:

  • Competitive Inhibition: It may act as a competitive inhibitor of enzymes or transporters that normally bind L-phenylalanine. For example, it could block amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

  • Receptor Modulation: When incorporated into peptides, the bulky side chain can act as a "pharmacophore," making specific contacts with a receptor binding pocket that the natural phenylalanine cannot, potentially leading to higher affinity or altered signaling (agonist vs. antagonist).

  • Protein-Protein Interaction (PPI) Modulation: The hydrophobic and bulky nature of the side chain could be leveraged to disrupt or stabilize protein-protein interactions at interfaces rich in aromatic residues.

Experimental Protocols

The following protocols are presented as robust methodologies for the characterization and functional analysis of phenylalanine and its analogs.

Protocol: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess (e.e.) of a synthesized batch of 4-(3-methylphenyl)-L-phenylalanine.

Rationale: Chemical synthesis can lead to racemization. A validated chiral separation method is required by regulatory bodies and for ensuring biological specificity. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for underivatized amino acids.[10]

Methodology:

  • Column Selection: Astec CHIROBIOTIC T (Teicoplanin-based CSP) or a similar polysaccharide-based CSP (e.g., CHIRALPAK IA/IC).[10][11]

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer with an acidic additive (e.g., 0.1% Formic Acid or Acetic Acid). The exact ratio must be optimized to achieve baseline separation.

    • Expert Tip: For teicoplanin-based columns, retention often exhibits a "U-shaped" curve with respect to the organic modifier concentration. Test a wide range (e.g., 20% to 80% methanol) to find the optimal selectivity.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.

    • Prepare a "racemic" standard by mixing equal amounts of the L- and D- enantiomers (if available) or by chemically racemizing a small amount of the L-enantiomer. This is crucial for peak identification and resolution calculation.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or a wavelength appropriate for the biphenyl chromophore).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the L- and D-isomers: e.e. (%) = [(A_L - A_D) / (A_L + A_D)] * 100

Protocol: In Vitro Amino Acid Transporter Assay

Objective: To assess if 4-(3-methylphenyl)-L-phenylalanine is a substrate or inhibitor of a specific amino acid transporter (e.g., LAT1/SLC7A5).

Rationale: Understanding how a compound interacts with transporters is critical for predicting its cellular uptake and potential for drug-drug interactions. Cell-based assays using stable isotope-labeled substrates and LC-MS/MS detection are a modern, non-radioactive alternative.[13][14]

G A 1. Seed Cells (e.g., LAT1-expressing LS174T cells) in 24-well plates B 2. Incubate (24-48 hours to form monolayer) A->B C 3. Wash Cells (with pre-warmed uptake buffer) B->C D 4. Add Substrate Mix (Stable isotope-labeled L-Leucine-d3 ± test compound) C->D E 5. Incubate (e.g., 5 min at 37°C) D->E F 6. Terminate Uptake (Aspirate mix & wash with ice-cold buffer) E->F G 7. Lyse Cells & Extract (e.g., with Methanol containing internal standard) F->G H 8. Analyze Lysate (by LC-MS/MS to quantify intracellular L-Leucine-d3) G->H

Caption: Workflow for a competitive amino acid transporter uptake assay.

Methodology:

  • Cell Culture: Culture a cell line known to express the transporter of interest (e.g., LS174T cells for LAT1) in 24-well plates until a confluent monolayer is formed.[14]

  • Assay Execution (Inhibition Mode):

    • Wash the cells twice with a pre-warmed, sodium-free uptake buffer (e.g., HBSS).

    • Pre-incubate the cells for 10 minutes with buffer containing various concentrations of the test compound (4-(3-methylphenyl)-L-phenylalanine) or a known inhibitor (positive control).

    • Initiate the uptake by adding a solution containing a known transporter substrate labeled with a stable isotope (e.g., L-Leucine-d₃ for LAT1) along with the test compound.[14]

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37 °C. The time should be within the linear range of uptake.

    • Terminate the transport by rapidly aspirating the substrate solution and washing the cells three times with ice-cold buffer.

  • Sample Processing & Analysis:

    • Lyse the cells by adding an extraction solvent (e.g., 80% methanol) containing a heavy-isotope-labeled internal standard (for normalization).

    • Harvest the lysate and centrifuge to pellet cell debris.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intracellular L-Leucine-d₃.

  • Data Analysis:

    • Calculate the percent inhibition of substrate uptake at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The transition from the natural amino acid L-phenylalanine to its rationally designed analog, 4-(3-methylphenyl)-L-phenylalanine, exemplifies a core strategy in modern medicinal chemistry. While L-phenylalanine serves as a vital precursor for neurotransmitters and a building block for proteins, its synthetic counterpart offers a tool for probing and modulating biological systems with greater specificity and metabolic robustness. The addition of the 3-methylphenyl group creates a bulky, hydrophobic side chain that is unlikely to be processed by native metabolic enzymes and is poised to form unique interactions within receptor or enzyme active sites.

Future research should focus on the empirical validation of its proposed properties. Key endeavors will include the successful synthesis and chiral purification of 4-(3-methylphenyl)-L-phenylalanine, followed by comprehensive screening against a panel of amino acid transporters and metabolic enzymes. Its incorporation into short peptides designed to target specific protein-protein interactions could unlock novel therapeutic opportunities, particularly in oncology and neurobiology. This guide provides the foundational framework and methodological starting points for scientists and researchers to embark on such investigations.

References

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  • Uniprot. Phenylalanine metabolic pathway. [Link]

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  • Lee, S. C., et al. (2017). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Medical News Today. Phenylalanine: What it is, sources, benefits, and risks. [Link]

  • Davankov, V. A., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

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  • BioIVT. asc-1 (SLC7A10) Transporter Assay. [Link]

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  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-phenylalanine. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]

  • Indexim International. 4[(3- Methyl Phenyl) Amino] 3 Pyridine Sulfonamide4MPAPS CAS No. 72811-. [Link]

  • Martinez-Montero, S., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • PubChem. N-Boc-4-Methyl-L-phenylalanine. [Link]

  • PubChem. 3-Methylphenylalanine. [Link]

  • precisionFDA. 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE. [Link]

  • Google Patents. WO2021130163A1 - A process for the synthesis of melphalan.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of Acetylated Phenylalanine Derivatives in Modern Drug Discovery. [Link]

  • Chemsrc. 4-Amino-L-phenylalanine. [Link]

  • ACS Publications. The Synthesis of DL-p-(Hydroxymethyl)phenylalanine. [Link]

  • PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

  • Nature. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. [Link]

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Methodological & Application

Application Note: Protocol for Solid-Phase Peptide Synthesis Using Boc-4-(3-methylphenyl)-L-Phe

[1]

Part 1: Strategic Overview & Chemical Logic

The Molecule and the Challenge

Boc-4-(3-methylphenyl)-L-Phe is a highly hydrophobic, unnatural amino acid (UAA) belonging to the biaryl alanine class.[1] Structurally, it consists of a phenylalanine core with a meta-tolyl group attached at the para-position of the phenyl ring.

  • Steric Hindrance: The biaryl system creates significant bulk around the

    
    -carbon, slowing down acylation rates compared to canonical amino acids.
    
  • Hydrophobicity: The extended aromatic system promotes

    
    -sheet formation and aggregation within the resin matrix, particularly in longer sequences.
    
  • Boc-Chemistry Imperative: The use of the tert-butyloxycarbonyl (Boc) protecting group necessitates a protocol relying on differential acid lability: trifluoroacetic acid (TFA) for repetitive deprotection and anhydrous hydrogen fluoride (HF) for final cleavage.

Resin Selection Strategy

The choice of resin dictates the C-terminal functionality and stability during the harsh acid cycles of Boc synthesis.

Target C-TerminusRecommended ResinLinker StabilityNotes
Carboxylic Acid PAM Resin (Phenylacetamidomethyl)High (100x more stable to TFA than Merrifield)Prevents premature cleavage during repetitive TFA treatments.[1]
Amide MBHA Resin (4-Methylbenzhydrylamine)HighYields a carboxamide upon HF cleavage.[1] Ideal for mimicking native protein termini.

Part 2: Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Solvents: DCM (Dichloromethane, HPLC grade), DMF (N,N-Dimethylformamide, amine-free), NMP (N-Methyl-2-pyrrolidone).[1]

  • Deprotection: 50% TFA in DCM (v/v) with 0.5% indole (scavenger).

  • Neutralization: 10% DIEA (Diisopropylethylamine) in DCM.

  • Coupling Reagents: HATU, HOAt, DIC (Diisopropylcarbodiimide).

  • UAA: Boc-4-(3-methylphenyl)-L-Phe (Store at +4°C, desiccated).[1]

Workflow Visualization

The following diagram outlines the modified Boc cycle optimized for bulky residues.

BocCycleStartResin-Peptide-NH-BocDeprotect1. Deprotection(50% TFA/DCM, 2 x 1 min, 1 x 20 min)Start->DeprotectWash12. Wash(DCM x 3, DMF x 3)Deprotect->Wash1Neutralize3. Neutralization(10% DIEA/DCM, 2 x 2 min)Wash1->NeutralizeWash24. Wash(DCM x 3, DMF x 3)Neutralize->Wash2Couple5. Coupling UAA(HATU/HOAt/DIEA in NMP)*Double Coupling Recommended*Wash2->CoupleMonitor6. Monitoring(Kaiser Test)Couple->MonitorNextProceed to Next CycleMonitor->NextNegative (Colorless)RecoupleRecouple withDIC/OxymaMonitor->RecouplePositive (Blue)Recouple->Monitor

Caption: Optimized Boc-SPPS cycle emphasizing rigorous washing and monitoring for bulky UAA incorporation.

Step-by-Step Procedure
Phase A: Resin Swelling
  • Weigh the appropriate amount of PAM or MBHA resin.

  • Swell in DCM for 20 minutes.

  • Wash with DMF (3x) to remove residual soluble impurities.

Phase B: The Deprotection Cycle (Removal of Boc)[2][3]
  • Pre-wash: Treat resin with 50% TFA/DCM for 1 minute. Drain.

  • Reaction: Treat with 50% TFA/DCM for 20 minutes. Note: Do not extend beyond 30 minutes to avoid linker degradation.

  • Wash: DCM (3x), followed by DMF (3x).[4]

  • Neutralization: Treat with 10% DIEA in DCM (2 x 2 minutes). This ensures the amine is in the free base form (

    
    ) rather than the salt form (
    
    
    ).
  • Final Wash: DMF (3x).

Phase C: Coupling Boc-4-(3-methylphenyl)-L-Phe

Rationale: Standard HBTU coupling often fails with biaryl amino acids due to steric clash. We utilize HATU/HOAt in NMP to maximize acylation efficiency and solubility.

  • Dissolution: Dissolve 3.0 equivalents (eq) of Boc-4-(3-methylphenyl)-L-Phe and 3.0 eq of HATU in minimal NMP.

    • Tip: If the UAA is slow to dissolve, sonicate for 5 minutes. Avoid heating above 35°C to prevent Boc thermolysis.

  • Activation: Add 3.0 eq of HOAt (0.5 M in DMF) and 6.0 eq of DIEA. Shake for 30 seconds to pre-activate.

  • Reaction: Add the activated mixture to the resin immediately.

  • Incubation: Shake at room temperature for 2 to 4 hours . (Standard AA coupling is usually 1 hour).

  • Monitoring (Self-Validation): Perform a Kaiser Test .

    • Take a few resin beads, add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 5 mins.

    • Colorless/Yellow: Coupling complete (99%+).

    • Blue: Incomplete coupling. Proceed to recoupling.

Phase D: Recoupling (If Kaiser Test is Positive)

If the first coupling fails, do not repeat the same chemistry. Switch mechanisms to avoid "difficult sequence" aggregation.

  • Wash resin with DMF.[4][5]

  • Dissolve 3.0 eq of UAA with 3.0 eq of DIC (Diisopropylcarbodiimide) and 3.0 eq of Oxyma Pure .

  • Couple for 4–12 hours or overnight.

Part 3: Final Cleavage & Isolation (HF Protocol)[8]

WARNING: Anhydrous Hydrogen Fluoride (HF) is lethal and corrosive. This procedure requires a specialized Teflon/Kel-F vacuum line and full PPE (face shield, neoprene gloves, apron).[1]

The "Low-High" HF Strategy

To prevent alkylation of the electron-rich biaryl ring by benzyl carbocations (generated from side-chain deprotection), we use a scavenger-rich environment.[1]

Scavenger Cocktail:

  • p-Cresol: 10% (v/v)[1]

  • p-Thiocresol: 5% (v/v) (Essential if Met/Cys are present; otherwise optional)[1]

  • Anhydrous HF: 85% (v/v)

Procedure
  • Drying: Ensure the peptidyl-resin is completely dry (desiccated overnight under vacuum). Traces of DCM will react explosively with HF.

  • Loading: Place resin and a magnetic stir bar into the Kel-F reaction vessel. Add the scavengers (p-cresol).[2]

  • Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill anhydrous HF into the vessel until the volume is ~10 mL per gram of resin.

  • Reaction: Warm to 0°C (Ice bath). Stir for 60 minutes .

    • Note: Do not exceed 0°C. Higher temperatures promote aspartimide formation and modification of the methylphenyl ring.

  • Evaporation: Remove HF under high vacuum (aspirator) while maintaining 0°C.

  • Extraction:

    • Wash the resin with cold diethyl ether (3x) to remove scavengers (p-cresol). The peptide remains on the resin/in the vessel as a solid.[6]

    • Extract the peptide with 50% Acetic Acid/Water or 50% Acetonitrile/Water .

  • Lyophilization: Freeze and lyophilize the aqueous extract immediately to obtain the crude white powder.

Part 4: Quality Control & Troubleshooting

Analytical Expectations[1][2][10]
  • HPLC: Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA). The biaryl UAA will significantly increase the retention time (RT) compared to the parent phenylalanine peptide.

  • Mass Spectrometry: The mass shift for the 4-(3-methylphenyl) group addition to Phe is +90.1 Da (C7H6). Verify the molecular weight carefully.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the biaryl group.[1]Switch solvent to 100% NMP; Increase temperature to 50°C (microwave assisted) for max 10 mins.
Deletion Sequences Aggregation during post-UAA coupling.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) for subsequent deprotection steps.
Alkylation Adducts (+106 Da) Scavenger failure during HF cleavage.Increase p-cresol concentration; ensure temperature stays at 0°C during cleavage.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Application Note & Protocol: A Guide to the Suzuki-Miyaura Cross-Coupling Synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability[1]. This guide provides a comprehensive, field-proven protocol for the synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine, a valuable UAA, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, offer a detailed step-by-step experimental workflow, and provide expert insights into optimizing reaction conditions and troubleshooting potential challenges.

Introduction: The Strategic Value of Suzuki-Miyaura Coupling in UAA Synthesis

The Suzuki-Miyaura reaction stands as one of the most versatile and widely adopted methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry.[2] The reaction's prominence stems from its mild conditions, exceptional functional group tolerance, and the commercial availability and relative stability of its key reagents, organoboron compounds.[3][4]

For drug development professionals, these attributes make the Suzuki-Miyaura coupling an ideal tool for modifying complex molecules like amino acids. The synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine from Boc-4-iodo-L-phenylalanine and 3-methylphenylboronic acid exemplifies this strategy, allowing for the direct installation of a substituted aryl moiety onto the phenylalanine scaffold. This modification can introduce new steric or electronic features, profoundly influencing the biological activity of peptides incorporating this UAA.

Reaction Scheme:

Mechanism Spotlight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex.[2][4][5] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting. The process involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Boc-4-iodo-L-phenylalanine. This step oxidizes the palladium center from Pd(0) to a Pd(II) species.[4][6]

  • Transmetalation: The organic group from the organoboron reagent (3-methylphenyl) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The two organic fragments (the phenylalanine backbone and the 3-methylphenyl group) couple and are expelled from the palladium center, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-X) Pd(0)L2->Ox_Add Pd(II)_Intermediate Ar-Pd(II)-X Intermediate Ox_Add->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Intermediate->Transmetalation Ar_Pd_Ar_Intermediate Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar_Pd_Ar_Intermediate Red_Elim Reductive Elimination (Ar-Ar') Ar_Pd_Ar_Intermediate->Red_Elim Red_Elim->Pd(0)L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol

This protocol is designed for the synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine on a 1 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
Boc-4-iodo-L-phenylalanine≥98%Thermo Scientific Chemicals or equivalent62129-44-6Starting Material
3-Methylphenylboronic acid≥98%TCI or equivalent17933-03-8Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich or equivalent14221-01-3Catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific or equivalent584-08-7Base
1,4-DioxaneAnhydrousAcros Organics or equivalent123-91-1Solvent
Deionized WaterN/AIn-house7732-18-5Solvent
Ethyl Acetate (EtOAc)ACS GradeVWR or equivalent141-78-6Extraction Solvent
1 M Hydrochloric Acid (HCl)N/AIn-house7647-01-0For acidification
Saturated Sodium Chloride (Brine)N/AIn-house7647-14-5For washing
Anhydrous Magnesium Sulfate (MgSO₄)N/ASigma-Aldrich or equivalent7487-88-9Drying agent
Argon or Nitrogen GasHigh PurityLocal Supplier7440-37-1 or 7727-37-9Inert atmosphere
Round-bottom flask, Schlenk flask, magnetic stir bar, condenser, septa, needles, standard glassware, rotary evaporator, silica gel for chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Boc-4-iodo-L-phenylalanine (391 mg, 1.0 mmol, 1.0 equiv.), 3-methylphenylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Addition & Degassing: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe. Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%).

  • Reaction: Attach a condenser to the flask, maintain the argon atmosphere, and heat the reaction mixture to 85-90 °C in an oil bath. Stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and ethyl acetate (30 mL).

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers.

  • Work-up - Washing and Drying:

    • Wash the combined organic extracts with saturated sodium chloride (brine) (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate containing 1% acetic acid, to afford the pure Boc-4-(3-methylphenyl)-L-phenylalanine.[7][8]

Data Summary and Characterization

The following table summarizes the typical parameters and expected outcomes for this synthesis.

ParameterValue
Scale1.0 mmol
Equivalents (Boronic Acid)1.2
Equivalents (Base)3.0
Catalyst Loading5 mol %
Solvent SystemDioxane/Water (4:1)
Temperature85-90 °C
Reaction Time12-16 hours
Expected Yield 75-90%
Purity (Post-Chromatography) >95%

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful incorporation of the 3-methylphenyl group.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.

Visualizing the Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Discussion: The "Why" Behind the Protocol

A robust protocol is more than a list of steps; it's a series of informed decisions. Here, we elaborate on the causality behind key experimental choices.

  • Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source. The triphenylphosphine ligands stabilize the palladium center while being labile enough to allow the catalytic cycle to proceed. For more challenging couplings, other ligand systems might be employed to enhance reaction rates and yields.[9]

  • The Critical Role of the Base: The base is not merely a pH adjuster; it is a stoichiometric reactant essential for the transmetalation step.[4] It reacts with the boronic acid to form a more nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which more readily transfers its aryl group to the palladium center. The choice of a mild inorganic base like K₂CO₃ is common, ensuring compatibility with the amino acid's functional groups.[10]

  • Solvent System Rationale: The use of a biphasic or aqueous-organic solvent system (like dioxane/water) is a hallmark of many Suzuki-Miyaura protocols.[11] This is necessary to dissolve both the organic starting materials (like Boc-4-iodo-L-phenylalanine) and the inorganic base (K₂CO₃). Water can also accelerate the reaction in some cases.[12]

  • Inert Atmosphere Imperative: The active catalyst is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen to form inactive Pd(II) oxides. Therefore, thoroughly degassing the reaction mixture and maintaining an inert atmosphere of argon or nitrogen is absolutely crucial for achieving high yields and good catalyst turnover.[5]

Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the Pd(PPh₃)₄ is fresh or has been stored properly under inert conditions. Its yellow color should be bright; a dark or brownish appearance suggests decomposition.

    • Insufficient Degassing: Oxygen is a potent inhibitor. Ensure the degassing procedure is followed meticulously.

    • Poor Reagent Quality: Verify the purity of the boronic acid, as they can degrade over time via protodeboronation or trimerization.

  • Side Reactions:

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (3,3'-dimethylbiphenyl). This is often favored at higher temperatures or if the oxidative addition step is slow. Using the correct stoichiometry and ensuring an active catalyst can minimize this.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under harsh conditions. Using an appropriate base and avoiding prolonged reaction times at high temperatures can mitigate this.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of Boc-4-(3-methylphenyl)-L-phenylalanine using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale for each experimental step, researchers and drug development professionals can reliably access this and other valuable unnatural amino acids. The robustness, mild conditions, and high functional group tolerance of this reaction ensure its continued prominence in the fields of medicinal chemistry and chemical biology.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. Organic Letters. ACS Publications. [Link]

  • D'Souza, D. M., & Müller, T. J. (2000). Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. PubMed. [Link]

  • Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction. (2018). Organic Reactions. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Mato, M., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Guntupalli, P., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. [Link]

  • Attaching Boc Protecting Groups With BOC-ON. (Bulletin 1184). [Link]

  • Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. (2001). The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... ResearchGate. [Link]

  • Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository. [Link]

  • A general method for the Suzuki-Miyaura coupling of (4-pinacolylborono)phenylalanine. Tetrahedron Letters. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Solubility of Boc-4-(3-methylphenyl)-L-phenylalanine in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling of Boc-4-(3-methylphenyl)-L-phenylalanine for Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This application note provides a technical framework for the solubilization and handling of Boc-4-(3-methylphenyl)-L-phenylalanine (Boc-Phe(3-Me)-OH), a non-natural amino acid utilized to introduce hydrophobic bulk and restrict conformational flexibility in peptidomimetics.[1]

While standard Boc-phenylalanine is readily soluble in Dimethylformamide (DMF), the addition of the 3-methyl group increases the lipophilicity of the aromatic side chain. This modification necessitates careful solvent selection between DMF and N-Methyl-2-pyrrolidone (NMP) to prevent on-resin aggregation during Solid Phase Peptide Synthesis (SPPS).[1] This guide outlines protocols for determining solubility limits and optimizing coupling conditions.

Chemical Context & Solvent Dynamics

Compound: Boc-4-(3-methylphenyl)-L-phenylalanine CAS: 114873-06-2 (analogous) Molecular Weight: ~355.4 g/mol (approximate, varies by salt form/ester)[1]

The solubility challenge lies in balancing the polarity required to solvate the amide backbone (Boc group) with the lipophilicity of the methylated biphenyl-like system.

Solvent Comparison: DMF vs. NMP

For this specific compound, NMP is often the superior choice for coupling despite DMF being the standard for washing.

FeatureDMF (N,N-Dimethylformamide) NMP (N-Methyl-2-pyrrolidone) Impact on Boc-Phe(3-Me)-OH
Polarity (Dielectric Constant) 36.732.2DMF is slightly more polar, better for the salt forms.[1]
Viscosity (cP at 25°C) 0.921.67NMP is more viscous; requires longer mixing times.[1]
Hydrophobic Solubilization ModerateHigh NMP is superior for solvating the lipophilic 3-methylphenyl group.[1]
Resin Swelling (Polystyrene) ExcellentExcellentBoth swell standard Merrifield resins effectively.[1]
Stability Degrades to dimethylamine (base) over time.[1][2]More stable.NMP is safer for long-term storage of stock solutions.[1]

Critical Insight: While DMF will dissolve the monomer, NMP is more effective at disrupting the intermolecular hydrophobic interactions (pi-stacking) that the 3-methylphenyl group promotes inside the peptide resin matrix [1, 2].

Protocol A: Visual Solubility Screening (Target Verification)

Purpose: To rapidly confirm if the compound meets the minimum concentration threshold (0.2 M) required for standard SPPS automated synthesizers.

Materials:

  • Boc-4-(3-methylphenyl)-L-phenylalanine (Dry powder)[1]

  • Anhydrous DMF (99.8%)[1]

  • Anhydrous NMP (99.5%)[1]

  • Scintillation vials (20 mL)

  • Vortex mixer[1]

Procedure:

  • Calculation: Target a 0.2 M solution.

    • Example: For 10 mL of solution, weigh 0.71 g of compound (assuming MW ≈ 355 g/mol ).

  • Weighing: Weigh the exact mass into two separate vials (Label A: DMF, Label B: NMP).

  • Solvent Addition (Stepwise):

    • Add 50% of the calculated solvent volume (e.g., 5 mL) to each vial.

    • Observation: The powder should wet immediately. The 3-methyl group acts as a "grease" moiety, often aiding initial wetting compared to polar residues.[1]

  • Agitation: Vortex at medium speed for 30 seconds.

  • Final Dilution: Add the remaining solvent to reach the final volume. Vortex again.

  • Assessment:

    • Pass: Clear, colorless solution. No floating particulates.[1]

    • Fail: Turbidity, gelatinous clumps, or precipitate at the bottom.

Decision Logic:

  • If Pass in both: Use DMF for standard synthesis (cost-effective).[1]

  • If Pass in NMP only: Use NMP exclusively for this coupling step.

Protocol B: Quantitative Saturation Limit (Thermodynamic Solubility)

Purpose: To determine the maximum solubility for high-concentration stock solutions (e.g., for microwave synthesis).

Workflow Diagram (DOT):

SolubilityProtocol Start Start: Excess Solid AddSolvent Add Solvent (DMF or NMP) Start->AddSolvent Equilibrate Shake/Sonicate (24h @ 25°C) AddSolvent->Equilibrate Equilibrate->Equilibrate Ensure Saturation Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantitation Dilute->Analyze

Figure 1: Workflow for determining thermodynamic solubility limits.

Detailed Steps:

  • Preparation: Add excess Boc-4-(3-methylphenyl)-L-phenylalanine (~1.0 g) to 2 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours. Note: Do not heat above 30°C as this determines thermodynamic solubility, not kinetic.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (Nylon filters may bind the hydrophobic aromatic group).[1]

  • Quantification:

    • Dilute the filtrate 1:100 in Acetonitrile/Water.

    • Inject onto HPLC (C18 column, 254 nm detection).

    • Compare peak area against a standard curve of known concentration.[1]

Expected Results:

  • DMF: Expected range 0.3 M - 0.6 M .[1]

  • NMP: Expected range 0.4 M - 0.8 M (Higher solubility due to lipophilic compatibility).[1]

Application in SPPS: Coupling Optimization

When incorporating this residue into a peptide chain, the solubility of the free amino acid is only half the battle. The solubility of the growing peptide chain is the other.

Solvent Selection Logic:

SolventSelection Start Coupling Boc-Phe(3-Me)-OH CheckSeq Analyze Peptide Sequence Start->CheckSeq ShortSeq Short/Polar Sequence (<10 residues) CheckSeq->ShortSeq Low Risk LongSeq Long/Hydrophobic Sequence (Aggregation Prone) CheckSeq->LongSeq High Risk UseDMF Use DMF (Standard Protocol) ShortSeq->UseDMF UseNMP Use NMP (Prevents Aggregation) LongSeq->UseNMP UseNMP->UseNMP Optional: Add 0.4M LiCl if aggregation persists

Figure 2: Decision matrix for solvent selection based on peptide sequence difficulty.

Coupling Protocol (Recommended):

  • Dissolution: Dissolve Boc-Phe(3-Me)-OH in NMP to 0.2 M.

  • Activation: Use HATU/HOAt (1:1 eq) with DIEA (2 eq).

    • Why? The bulky 3-methyl group creates steric hindrance.[1] HATU is a more powerful activator than HBTU, ensuring complete coupling before the active ester hydrolyzes [3].

  • Reaction Time: Extend coupling time to 60-90 minutes (vs. standard 30 mins) to account for the steric bulk of the side chain.

Troubleshooting & Storage

  • Issue: Gelation in DMF.

    • Cause: Hydrogen bonding networks forming at high concentrations.[1]

    • Solution: Switch to NMP or add 1% Triton X-100 (if compatible with downstream steps).[1]

  • Issue: Incomplete Coupling.

    • Cause: Steric hindrance of the methyl group or aggregation of the resin-bound peptide.[2]

    • Solution: Perform a "Double Coupling":

      • Couple for 45 mins in DMF.

      • Drain and wash.[1][3]

      • Couple for 45 mins in NMP (at 50°C if using microwave SPPS).

  • Storage:

    • Store dry powder at 4°C.[1]

    • Do not store dissolved stock solutions in DMF for >48 hours (amine degradation removes the Fmoc/Boc groups prematurely). NMP solutions are stable for ~1 week at 4°C.[1]

References

  • Biotage. (2023).[1][4][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[1][4] Retrieved from [Link]

  • Albericio, F., et al. (2018). Ionic Liquids: New Targets and Media for α-Amino Acid and Peptide Chemistry.[1][6] Chemical Reviews.[1][6] Retrieved from [Link]

  • Fisher Scientific. (n.d.).[1] N-Boc-L-phenylalanine Product Specifications. Retrieved from [Link][1]

Sources

Application Notes and Protocols: A Guide to Incorporating 4-(3-methylphenyl)-L-phenylalanine into Novel GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, yet the native peptide's therapeutic utility is hampered by its fleeting half-life of under two minutes.[1][2] This rapid degradation is primarily mediated by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5] A pivotal strategy in modern drug design to overcome this limitation involves the site-specific incorporation of unnatural amino acids (UAAs) to confer proteolytic resistance and enhance pharmacokinetic profiles.[6][7] This document provides a comprehensive guide for researchers on the strategic incorporation of the novel unnatural amino acid, 4-(3-methylphenyl)-L-phenylalanine, into a GLP-1 analog backbone. We will detail the rationale, complete protocols for synthesis and purification, and robust methodologies for in vitro and in vivo characterization, empowering research teams to explore this next generation of potent, long-acting GLP-1 receptor agonists.

Introduction: The Rationale for 4-(3-methylphenyl)-L-phenylalanine Incorporation

The primary goal in modifying GLP-1 analogues is to create molecules that retain high-affinity receptor binding and potent signaling while exhibiting profound resistance to enzymatic degradation.[7] The introduction of UAAs is a proven method to achieve this.[8]

The selection of 4-(3-methylphenyl)-L-phenylalanine is based on a multi-faceted chemical rationale:

  • Steric Hindrance: The 3-methylphenyl moiety introduces significant steric bulk. When positioned strategically within the peptide sequence (e.g., at or near the P1' or P2' positions relative to the DPP-4 cleavage site), this bulk can physically obstruct the active site of the DPP-4 enzyme, thereby inhibiting proteolytic cleavage.[]

  • Increased Hydrophobicity: The additional methyl group enhances the hydrophobicity of the phenylalanine side chain. This can promote intramolecular hydrophobic interactions, potentially stabilizing the peptide's helical conformation required for receptor binding. Furthermore, increased lipophilicity can facilitate binding to serum albumin, effectively creating a circulating reservoir of the drug and prolonging its half-life, a mechanism successfully employed by agonists like liraglutide and semaglutide.[6][7]

  • Modulation of Receptor Interaction: The modified phenyl ring can alter the electronic and steric interactions with residues within the GLP-1 receptor's binding pocket, potentially leading to enhanced binding affinity (Ki) and/or potency (EC50).

This guide provides the technical protocols to synthesize a GLP-1 analog containing this UAA and evaluate its performance.

Physicochemical Properties of the Building Block

Successful peptide synthesis begins with well-characterized starting materials. For incorporation via standard solid-phase peptide synthesis (SPPS), the Fmoc-protected version of the UAA is required.

PropertyValueSource
Full Chemical Name N-α-Fmoc-4-(3-methylphenyl)-L-phenylalanineSupplier Dependent
Parent UAA CAS 1375080-54-8[10]
Molecular Formula C31H27NO4 (Parent UAA: C16H17NO2)Calculated
Molecular Weight 489.55 g/mol (Parent UAA: 255.31 g/mol )Calculated
Appearance White to off-white powderTypical
Key Features Fmoc group for orthogonal SPPS; 3-methylphenyl for steric/hydrophobic enhancement.N/A

Note: The Boc-protected variant, Boc-4-(3-methylphenyl)-L-phenylalanine, is also commercially available and may be used as the N-terminal residue in a final coupling step or in Boc-based SPPS.[][10]

Synthesis, Purification, and Characterization of the Modified GLP-1 Analog

The following protocols outline the synthesis of a hypothetical GLP-1 analog, "Liraglutide-UAA," where the native phenylalanine at position 28 is replaced with 4-(3-methylphenyl)-L-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the well-established Fmoc/tBu strategy, which offers mild deprotection conditions and high yields.[11][12]

Materials:

  • Rink Amide MBHA resin (for C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-4-(3-methylphenyl)-L-Phe-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a suitable SPPS reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin using 4 equivalents of the amino acid, 3.95 equivalents of HBTU/HOBt, and 8 equivalents of DIPEA in DMF/NMP. Agitate for 2 hours.

  • Capping (Optional but Recommended): After coupling, wash the resin and treat with an acetic anhydride/DIPEA solution in DMF to block any unreacted amino groups.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash Cycle: Thoroughly wash the resin post-deprotection with DMF (x3), DCM (x3), and DMF (x3) to remove residual piperidine and byproducts.

  • Iterative Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the GLP-1 sequence. For the incorporation of our UAA, use Fmoc-4-(3-methylphenyl)-L-Phe-OH at the designated position (e.g., position 28).

    • Causality Note: The use of HBTU/HOBt forms a highly reactive activated ester of the amino acid, facilitating efficient amide bond formation. DIPEA acts as an organic base to neutralize the protonated amine and drive the reaction forward.[11]

  • Side-Chain Acylation (for Liraglutide-type analogs): At the appropriate lysine residue (e.g., Lys20), after Fmoc deprotection, couple a protected fatty acid moiety (e.g., Fmoc-Glu-OtBu followed by palmitic acid) to the lysine side-chain amine.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 4.

  • Cleavage and Global Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (TFA/TIS/Water) and agitate for 2-3 hours.

    • Causality Note: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu, Trt). TIS and water act as scavengers to trap the reactive carbocations generated during deprotection, preventing side reactions.[13]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Drying: Dry the crude peptide pellet under vacuum.

spss_workflow start Start: Fmoc-AA-Resin deprotect Step 1: Fmoc Deprotection start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 20% Piperidine in DMF couple Step 2: Amino Acid Coupling wash1->couple wash2 Wash (DMF) couple->wash2 Fmoc-AA, HBTU, DIPEA in DMF end_cycle Next Cycle or Final Peptide wash2->end_cycle end_cycle->deprotect Repeat n-1 times

Diagram 1: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Purification and Analysis Protocol

Instrumentation: Preparative and Analytical High-Performance Liquid Chromatography (HPLC) systems.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid) and dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Preparative RP-HPLC:

    • Column: C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. This must be optimized for each specific peptide.

    • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using Analytical RP-HPLC with a similar but faster gradient on an analytical C18 column (e.g., 3.5 µm particle size, 150 x 4.6 mm) to identify fractions with >95% purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.

Characterization
  • Mass Spectrometry: Dissolve a small amount of the lyophilized peptide and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm that the observed molecular weight matches the theoretical calculated mass.

  • Purity Confirmation: Use the final analytical HPLC chromatogram to confirm the purity of the final product, which should ideally be ≥95% for in vitro and in vivo studies.

purification_workflow crude Crude Peptide (Post-Cleavage) dissolve Dissolve in Mobile Phase A crude->dissolve prep_hplc Preparative RP-HPLC dissolve->prep_hplc collect Collect Fractions prep_hplc->collect analytical_hplc Analytical HPLC Purity Check collect->analytical_hplc pool Pool Pure Fractions (>95%) analytical_hplc->pool Select Fractions lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (White Powder) lyophilize->final_product

Diagram 2: Workflow for the purification and analysis of the synthesized peptide analog.

In Vitro Biological Evaluation

Once synthesized and purified, the novel analog must be assessed for its biological activity. These assays are critical to confirm that the structural modification has yielded a functional molecule.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor activation primarily signals through the Gαs protein pathway, leading to the production of cyclic AMP (cAMP), which is the key second messenger for its insulinotropic effects.[14][15][16]

glp1_pathway cluster_membrane Plasma Membrane glp1r GLP-1 Receptor g_protein Gs Protein (α, β, γ) glp1r->g_protein Activates ac Adenylyl Cyclase (AC) atp ATP g_protein->ac Stimulates agonist GLP-1 Agonist (e.g., Liraglutide-UAA) agonist->glp1r Binds camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Downstream Effects: - Insulin Exocytosis - Gene Expression pka->response Phosphorylates Targets

Diagram 3: The canonical Gαs/cAMP signaling pathway activated by GLP-1 receptor agonists.
Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the modified peptide for the human GLP-1 receptor.

Methodology: This is a competitive binding assay.

  • Materials: A stable cell line expressing the human GLP-1R (e.g., CHO-K1 or HEK293), a radiolabeled ligand (e.g., ¹²⁵I-GLP-1), and membrane preparation from these cells.

  • Procedure: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (native GLP-1, a reference agonist, and the new Liraglutide-UAA analog).

  • Detection: After incubation, separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Functional Assay

Objective: To measure the potency (EC50) of the modified peptide in activating GLP-1R signaling.

Methodology:

  • Cell Culture: Seed GLP-1R expressing cells into 96-well or 384-well plates and culture overnight.

  • Assay: Wash the cells and incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test peptides (native GLP-1, reference agonist, Liraglutide-UAA) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.[17][18][19]

  • Analysis: Normalize the data and plot a dose-response curve (response vs. log concentration). Use a four-parameter logistic regression to determine the EC50 value for each peptide.

CompoundHypothetical Ki (nM)Hypothetical EC50 (nM)
Native GLP-1(7-36) 1.50.8
Liraglutide (Reference) 0.80.4
Liraglutide-UAA (Test) 1.10.5

This table presents hypothetical data for illustrative purposes. The goal is for the modified analog to retain potency and affinity comparable to or better than the reference compound.

In Vivo Evaluation

Positive in vitro results must be translated into in vivo efficacy. The following animal model studies are fundamental for preclinical assessment.

Protocol: Pharmacokinetic (PK) Profiling

Objective: To determine the in vivo half-life (t½) and exposure (AUC) of the modified peptide.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer a single subcutaneous (SC) dose of the Liraglutide-UAA analog.

  • Blood Sampling: Collect sparse blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 1, 4, 8, 12, 24, 48, 72 hours). Collect plasma by centrifugation.

  • Quantification: Measure the concentration of the peptide in plasma using a validated LC-MS/MS method or a specific ELISA kit.

  • Analysis: Plot the plasma concentration versus time profile. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters like t½, Cmax, Tmax, and AUC.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the pharmacodynamic effect of the modified peptide on glucose control in a diabetic animal model.[20]

Methodology:

  • Animal Model: Use a diabetic mouse model, such as db/db mice, which exhibit hyperglycemia and insulin resistance.

  • Dosing: Administer a single SC dose of vehicle, a reference agonist, or Liraglutide-UAA.

  • Fasting: Fast the animals for 6 hours prior to the glucose challenge.

  • Glucose Challenge: At a time point corresponding to the expected Tmax or steady-state exposure from the PK study, administer an intraperitoneal (IP) bolus of glucose (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Measure blood glucose from a tail snip at t = 0 (pre-glucose) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion. A significant reduction in glucose AUC compared to the vehicle group indicates efficacy.

Treatment GroupHypothetical t½ (hours)Hypothetical Glucose AUC (mg/dL * min)
Vehicle N/A45000
Liraglutide (Reference) 1328000
Liraglutide-UAA (Test) 2526500

This table presents hypothetical data suggesting the UAA modification successfully extended the half-life while maintaining or improving glucose-lowering activity.

Discussion and Troubleshooting

  • Synthesis: Low coupling efficiency for the bulky UAA may occur. Mitigation strategies include using a stronger coupling agent (e.g., COMU), increasing coupling time, or performing a double coupling.

  • Purification: The increased hydrophobicity of the UAA-containing peptide may lead to aggregation or poor resolution on HPLC. Adjusting the mobile phase (e.g., using n-propanol instead of acetonitrile) or the pH can improve separation.

  • In Vitro Potency: A significant loss of potency could indicate that the modified residue disrupts a critical peptide-receptor interaction. In this case, the position of the UAA incorporation should be reconsidered.

  • In Vivo Efficacy: A long half-life that does not translate to improved glucose control could suggest the formation of inactive metabolites or potential receptor desensitization due to sustained exposure.

Conclusion

The strategic incorporation of 4-(3-methylphenyl)-L-phenylalanine offers a promising avenue for developing novel GLP-1 receptor agonists with enhanced stability and prolonged duration of action. The detailed protocols within this guide provide a robust framework for the synthesis, purification, and comprehensive evaluation of such analogs. By combining rational chemical design with rigorous biological testing, researchers can systematically advance the development of next-generation therapeutics for metabolic diseases.

References

  • GLP-1R Signaling and Functional Molecules in Incretin Therapy - MDPI. (2023). MDPI. [Link]

  • Signaling architecture of the glucagon-like peptide-1 receptor - JCI. (2026). Journal of Clinical Investigation. [Link]

  • GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC. National Institutes of Health. [Link]

  • DPP-4: The Physiology of Incretin Degradation - Progress in Type 2 Diabetes Care. (2016). MedpageToday. [Link]

  • Glucagon-like peptide-1 receptor - Wikipedia. Wikipedia. [Link]

  • The Impact of DPP-4 on Active GLP-1 Preanalytical Variability - ALPCO Diagnostics. (2018). ALPCO. [Link]

  • Generation of Potent and Stable GLP‐1 Analogues Via “Serine Ligation” | Baker Lab. (2022). University of Washington. [Link]

  • Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - Frontiers. (2019). Frontiers in Endocrinology. [Link]

  • Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025). Drug Target Review. [Link]

  • The Technologies Propelling GLP-1 Analogues - Drug Delivery Leader. (2025). Drug Delivery Leader. [Link]

  • Differentiating between GLP-1 receptor agonists and DPP-4 inhibitors - DiabetesontheNet. (2015). Diabetes on the Net. [Link]

  • β‑Arrestin-Biased Agonists of the GLP‑1 Receptor from β‑Amino Acid Residue Incorporation into GLP‑1 Analogues - Gellman Group. (2016). University of Wisconsin-Madison. [Link]

  • A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC. (2025). National Institutes of Health. [Link]

  • Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. (2018). PubMed. [Link]

  • WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents.
  • GLP-1 receptor assay: drug discovery in the metabolic field | AXXAM. (2025). AXXAM. [Link]

  • Improving Solid-State Properties of the Side-Chain Peptide Building Blocks for the Synthesis of GLP-1 Analogs through Their Complexation with Metal Cations | Organic Process Research & Development - ACS Publications. (2025). American Chemical Society. [Link]

  • Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications | Journal of Medicinal Chemistry - ACS Publications. (2014). American Chemical Society. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC. (2024). National Institutes of Health. [Link]

  • β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues - ACS Publications. (2016). American Chemical Society. [Link]

  • Evaluate GLP-1R Targeted Therapeutics Using First-to-Market Semaglutide Qualified GLP-1R Bioassay - Eurofins DiscoverX. Eurofins DiscoverX. [Link]

  • GLP-1 Glucagon Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. [Link]

  • GLP-1 Human Glucagon GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins. [Link]

  • Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists - Endocrinology and Metabolism. (2021). Endocrinology and Metabolism. [Link]

  • Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf. (2024). National Institutes of Health. [Link]

  • Full article: Molecular Pharmacology of Glucagon-Like Peptide 1-Based Therapies in the Management of Type Two Diabetes Mellitus and Obesity - Taylor & Francis. (2025). Taylor & Francis Online. [Link]

  • EP2796546B1 - Incorporation of unnatural amino acids - Google Patents.
  • N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem. National Institutes of Health. [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem - NIH. National Institutes of Health. [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. National Institutes of Health. [Link]

  • Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - MDPI. (2025). MDPI. [Link]

  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Macedonian Journal of Chemistry and Chemical Engineering. [Link]42921501.pdf)

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Troubleshooting & Optimization

Overcoming steric hindrance in Boc-4-(3-methylphenyl)-L-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Boc-4-(3-methylphenyl)-L-phenylalanine Coupling

Executive Summary & Mechanistic Insight

Welcome to the Advanced Peptide Synthesis Support Center. You are likely encountering difficulty coupling Boc-4-(3-methylphenyl)-L-phenylalanine (hereafter referred to as Boc-MPP ). This is not a standard coupling failure; it is a structural inevitability caused by the biaryl system at the 4-position.

The Root Cause: Biaryl Torsional Strain Unlike simple bulky residues (like Valine or Isoleucine) which have


-branching, Boc-MPP possesses a biaryl tail. The 3-methyl group on the distal phenyl ring forces the biaryl system out of planarity to minimize steric clash with the proximal phenyl ring protons. This creates a massive "sweeping volume" (cone of rotation) that shields the activated carbonyl carbon from nucleophilic attack by the incoming amine.

The Solution Strategy Standard carbodiimide (DCC/DIC) or even standard uronium (HBTU) activations often fail here, resulting in deletion sequences or slow kinetics that allow racemization. To overcome this, we must shift from stabilized active esters to high-energy acylating species (Acid Fluorides) or use structure-disrupting solvent systems .

Decision Logic & Workflow

Before proceeding to protocols, use this decision tree to determine the correct optimization path for your specific synthesis scale and phase.

OptimizationWorkflow Start Start: Coupling Fails/Low Yield CheckAgg Is the resin/solution gelled? Start->CheckAgg SolventSwitch Switch Solvent: Use DMF/DCM (1:1) or NMP CheckAgg->SolventSwitch Yes CheckRac Is Racemization > 5%? CheckAgg->CheckRac No SolventSwitch->CheckRac BaseSwitch Switch Base: Use TMP or Sym-Collidine CheckRac->BaseSwitch Yes ReagentSelect Select Activation Strategy CheckRac->ReagentSelect No BaseSwitch->ReagentSelect COMU Strategy A: COMU/Oxyma (High Reactivity) ReagentSelect->COMU Moderate Sterics TFFH Strategy B (The Nuclear Option): Acid Fluoride (TFFH) ReagentSelect->TFFH Severe Sterics Microwave Apply Microwave: 75°C, 25W (Caution with Boc) COMU->Microwave If slow TFFH->Microwave If slow

Figure 1: Troubleshooting logic flow for sterically hindered biaryl coupling.

Comparative Reagent Data

The following table summarizes expected performance based on kinetic studies of similarly hindered biaryl and


-disubstituted amino acids [1][2].
Coupling ReagentActivation SpeciesReactivityRacemization RiskRecommendation
HATU O-At esterHighLowBaseline: Try this first. If yield <80%, move to COMU.
COMU Oxyma esterVery HighVery LowPreferred: Safer than HATU (no explosion risk) and often faster for bulky residues.
PyAOP O-At esterVery HighLowAlternative: Excellent for solution phase, expensive.
TFFH Acid FluorideExtreme Low-ModerateThe Fixer: Use when all esters fail. Forms highly reactive acyl fluoride.[1][2]
Detailed Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) and general solution phase.

Why this works: COMU generates an Oxyma-active ester. Oxyma is less sterically demanding than HOAt (used in HATU), allowing the bulky amine to approach the carbonyl center more easily [4].

  • Dissolution: Dissolve Boc-MPP (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF.

    • Tip: If solubility is poor due to the hydrophobic biaryl group, use a 1:1 mixture of DMF and DCM.

  • Activation: Add COMU (2.9 eq).[3]

  • Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin/amine.

    • Critical: Do not pre-activate for >2 minutes. COMU hydrolyzes quickly.

  • Coupling: React for 60–120 minutes at room temperature.

  • Monitoring: Perform a micro-cleavage and check via HPLC/UPLC. Kaiser tests may give false negatives due to steric shielding of the amine.

Protocol B: The "Nuclear Option" (TFFH - Acid Fluoride)

Best for: extremely hindered couplings where Protocol A yields <50%.

Why this works: Acid fluorides are small, highly electrophilic, and stable enough to handle without isolation. They bypass the bulky leaving groups of active esters (OBt/OAt) [3][5].

AcidFluorideMech BocAA Boc-MPP-COOH Intermediate Formamidinium Intermediate BocAA->Intermediate + TFFH, Base TFFH TFFH Reagent AcidFluoride Boc-MPP-CO-F (Acid Fluoride) Intermediate->AcidFluoride Fluoride Transfer Coupled Peptide Bond (Boc-MPP-NH-R) AcidFluoride->Coupled + Amine (R-NH2)

Figure 2: Mechanism of in-situ Acid Fluoride generation using TFFH.

  • Preparation: Dissolve Boc-MPP (3.0 eq) in dry DCM (Dichloromethane). Acid fluorides form best in non-polar solvents.

  • Activation: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq).

  • Base: Add DIEA (6.0 eq).

  • Reaction: Stir for 15 minutes to generate the Acid Fluoride in situ.

  • Coupling: Add the solution to the resin/amine.[1][3] If on resin, you may need to add a small amount of DMF to swell the polymer, but keep DCM concentration high.

  • Duration: Allow to couple for 2–4 hours.

Troubleshooting FAQs

Q1: I am seeing significant racemization (D-isomer formation). How do I stop it? A: The steric bulk slows the coupling, giving the base more time to abstract the


-proton.
  • Fix 1: Switch from DIEA to TMP (2,4,6-trimethylpyridine) or Sym-Collidine . These are weaker, non-nucleophilic bases that minimize proton abstraction while maintaining basicity for the coupling [6].

  • Fix 2: Use CuCl2 (Copper(II) Chloride) as an additive.[4] It complexes with the oxazolone intermediate, preventing racemization [7].

Q2: The Boc-MPP is precipitating during the reaction. A: The biaryl group is highly hydrophobic.

  • Fix: Do not use pure DMF. Use a "Magic Mixture": DCM/DMF/NMP (1:1:1). The DCM solvates the hydrophobic side chain, while DMF/NMP solvates the peptide backbone.

Q3: Can I use microwave irradiation? A: Yes, but with caution. Boc groups are thermally stable, but the combination of heat (75°C) and base can lead to premature Boc removal or side reactions.

  • Recommendation: Limit temperature to 50°C–60°C and use a lower power setting (25W) to prevent "hot spots" that degrade the sensitive biaryl system.

Q4: Is HATU completely useless here? A: Not useless, but often insufficient. If you must use HATU, use HOAt as an additive (if available) to boost the local concentration of the active ester. However, TFFH is chemically superior for this specific steric profile.

References
  • BenchChem. (2025).[1][3][5][6][7][8] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.Link

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Carpino, L. A., et al. (1995).[10] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[9] Journal of the American Chemical Society.[10] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • RSC. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2] Organic & Biomolecular Chemistry.[1][3][6][8][11][12][13] Link

  • BenchChem. (2025).[1][3][8] How to prevent racemization of Boc-Arg-Ome during coupling. (Relevant for general Boc-racemization protocols). Link

  • Miyazawa, T., et al. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.[4] International Journal of Peptide and Protein Research. Link

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Bulky Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving bulky non-canonical amino acids (ncAAs). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating sterically hindered ncAAs into their peptide sequences. Here, we will delve into the root causes of incomplete coupling and provide field-proven troubleshooting strategies and detailed protocols to help you achieve successful synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of bulky non-canonical amino acids so challenging?

The primary reason for difficult coupling is steric hindrance.[1] The large, complex side chains of bulky ncAAs physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide. This increased steric barrier slows down the rate of peptide bond formation significantly, often leading to incomplete reactions within standard coupling times.[2] Additionally, as the peptide chain elongates, it can adopt secondary structures or aggregate, further impeding reagent access to the reactive sites.[1][3]

Q2: I'm observing a positive Kaiser test after coupling a bulky ncAA. What is the most immediate and effective next step?

A positive Kaiser test (indicating free primary amines) after the coupling step is a clear sign of an incomplete reaction.[4][5] The most direct and common approach is to perform a "double coupling."[1][6] This involves repeating the coupling step with a fresh solution of the activated ncAA and coupling reagents to drive the reaction to completion.[1] If the reaction is still incomplete after a second coupling, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in the final product.[4][5]

Q3: Which coupling reagents are considered the most powerful for overcoming the steric hindrance of bulky ncAAs?

For challenging couplings involving bulky ncAAs, standard reagents may be insufficient.[7] More potent activating reagents are necessary to form highly reactive intermediates.[1][8]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are among the most efficient and powerful reagents for overcoming steric hindrance.[8][9] HATU, in particular, is frequently recommended for such difficult couplings.[9]

  • Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, demonstrating high reactivity for hindered couplings.[7][9]

  • Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, provides coupling efficiencies comparable to HATU but with an improved safety profile, as it is not derived from potentially explosive HOBt or HOAt.[1][8]

Q4: Can modifying reaction conditions like temperature and solvent improve coupling efficiency?

Absolutely. Optimizing reaction conditions is a critical strategy.

  • Temperature: Gently increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary activation energy to overcome the steric barrier.[9] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective at accelerating reaction rates for difficult couplings.[1][9]

  • Solvent: The choice of solvent is crucial for solvating the resin and the growing peptide chain. While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for sequences prone to aggregation.[10] In some cases, solvent mixtures such as DCM/DMF/NMP can be beneficial.[1][10]

Q5: How can I reliably detect and quantify incomplete coupling of a bulky ncAA?

A multi-pronged approach to analysis is recommended.

  • On-Resin Monitoring: The qualitative Kaiser test is a rapid method to detect free primary amines on the resin.[11] For N-terminal secondary amines (like proline), the isatin or chloranil tests are suitable alternatives.[5]

  • UV-Vis Spectrophotometry: Quantitatively monitoring the release of the dibenzylfulvene-piperidine adduct during Fmoc deprotection via UV-Vis spectrophotometry can indicate if deprotection was complete before the difficult coupling step.[11]

  • Mass Spectrometry (MS) of Crude Product: After cleaving a small amount of peptide from the resin, analysis of the crude product by mass spectrometry is the most definitive method.[11] The presence of a significant peak corresponding to a "deletion sequence" (the target peptide minus the bulky ncAA) is a clear indicator of incomplete coupling.[9] UHPLC analysis of the crude peptide can further quantify the purity and the levels of deletion impurities.[12]

In-Depth Troubleshooting Guides

Issue: Persistent Incomplete Coupling Despite Using a Potent Coupling Reagent

Symptoms:

  • Repeatedly positive Kaiser test after double coupling.

  • Significant deletion sequence peak observed in the crude MS analysis.

  • Low final yield of the desired peptide.[4]

Root Cause Analysis: This scenario suggests that the steric hindrance is exceptionally high, or that peptide aggregation is severely limiting reagent access. The bulky side chain of the ncAA, potentially in combination with a sterically demanding N-terminal residue on the resin, creates a formidable energy barrier for the acylation reaction. Furthermore, as the peptide elongates, intra- and intermolecular hydrogen bonding can lead to the formation of secondary structures (like β-sheets) or aggregates, effectively making the N-terminal amine inaccessible.[3][13]

Troubleshooting Workflow

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyAOP) start->reagent Initial Failure double_couple Perform Double Coupling reagent->double_couple temp Increase Reaction Temperature (Conventional or Microwave) double_couple->temp Still Incomplete capping Cap Unreacted Amines (e.g., Acetic Anhydride) double_couple->capping Successful but with minor unreacted sites solvent Change Solvent (e.g., NMP, DCM/DMF/NMP) temp->solvent acyl_fluoride Utilize Acyl Fluoride Chemistry for Extreme Cases solvent->acyl_fluoride Persistent Failure acyl_fluoride->capping If still incomplete analysis Analyze Crude Product (HPLC/MS) acyl_fluoride->analysis After Coupling capping->analysis

Caption: Troubleshooting workflow for incomplete coupling.

Advanced Strategies and Protocols
1. Optimization of Coupling Reagent and Conditions

If initial attempts with a standard potent reagent like HATU fail, a systematic optimization of conditions is warranted.

Comparative Efficacy of Coupling Reagents for Bulky ncAAs

Coupling ReagentClassActivation PrincipleRelative Efficacy for Hindered CouplingsKey Considerations
HATU Uronium/AminiumForms highly reactive OAt esters.[1]Very HighIndustry standard for difficult couplings.[9]
HCTU Uronium/AminiumForms a less reactive ester than HATU.HighA good, often more cost-effective alternative to HATU.
COMU Uronium/AminiumForms highly reactive Oxyma esters.[1]Very HighSafer alternative to HATU, non-explosive byproducts.[8]
PyAOP PhosphoniumForms reactive OAt esters.Very HighExcellent for extremely hindered couplings.[7]
PyBOP PhosphoniumForms OBt esters.HighGenerally less reactive than PyAOP or HATU.[1]
DIC/Oxyma CarbodiimideForms Oxyma esters in situ.Moderate to HighA good choice for routine synthesis, may struggle with extreme hindrance.
Protocol 1: High-Temperature Double Coupling with HATU

This protocol is designed for a highly hindered ncAA coupling that has failed under standard conditions.

Materials:

  • Peptide-resin with deprotected N-terminal amine

  • Fmoc-protected bulky ncAA (4 equivalents)

  • HATU (3.9 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[1]

  • N-methylpyrrolidone (NMP)

Procedure:

  • First Coupling:

    • Ensure the peptide-resin is well-swollen in NMP.

    • In a separate vessel, pre-activate the Fmoc-ncAA by dissolving it with HATU and DIPEA in NMP. Allow this solution to stand for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Heat the reaction vessel to 50°C and allow the coupling to proceed for 2 hours.

    • Wash the resin thoroughly with NMP (5x).

    • Perform a Kaiser test on a small sample of resin beads.[5]

  • Second Coupling (if Kaiser test is positive):

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated ncAA.

    • After the second coupling and washing, perform another Kaiser test.

  • Capping (if Kaiser test is still positive):

    • If a small amount of unreacted amine remains, treat the resin with a solution of acetic anhydride and DIPEA in NMP (e.g., 10 equivalents of each) for 30 minutes to cap the unreacted sites.[4]

2. Acyl Fluoride Chemistry for Extremely Hindered Couplings

For the most challenging cases, such as couplings involving α,α-disubstituted ncAAs, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[1][8]

Conceptual Workflow for Acyl Fluoride Coupling

start Fmoc-ncAA-OH reagent Fluorinating Agent (e.g., TFFH, Cyanuric Fluoride) start->reagent intermediate Fmoc-ncAA-F (Acyl Fluoride) reagent->intermediate product Fmoc-ncAA-Peptide-Resin intermediate->product resin H2N-Peptide-Resin resin->product

Sources

High-efficiency coupling reagents for Boc-4-(3-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Coupling of Boc-4-(3-methylphenyl)-L-phenylalanine

Executive Summary

Subject: Boc-4-(3-methylphenyl)-L-phenylalanine (Boc-3-Me-Bip-OH) Classification: Sterically hindered, non-canonical, hydrophobic amino acid.[1] Critical Challenge: The biaryl side chain creates significant steric bulk near the reaction center. Standard carbodiimide couplings (EDC/DIC) often result in incomplete conversion or require prolonged reaction times, which drastically increases the risk of racemization (loss of chirality) and oxazolone formation.

This guide provides an optimized, self-validating protocol using third-generation coupling reagents (COMU/HATU) and specific additives (Oxyma Pure) to ensure >98% enantiomeric excess (ee) and high yield.[1]

Part 1: Strategic Reagent Selection

The choice of reagent for this specific molecule is a trade-off between reactivity (to overcome steric hindrance) and suppression of racemization .

Reagent Comparison Matrix
FeatureCOMU (Recommended)HATU (Gold Standard)PyBOP (Alternative)
Class Uronium / Oxyma-basedUronium / At-basedPhosphonium / Bt-based
Reactivity Extremely HighExtremely HighHigh
Racemization Risk Lowest (Internal Oxyma effect)Low (Requires HOAt)Moderate
Solubility Excellent (DMF/NMP/THF)Good (DMF)Good
Byproducts Water-soluble, saferWater-solubleCarcinogenic (HMPA)
Ideal Use Case Primary choice for hindered AA If COMU fails; difficult cyclizationsIf guanidinylation is detected

Expert Insight: While HATU is the traditional "sledgehammer" for difficult couplings, COMU is superior for Boc-4-(3-methylphenyl)-L-phenylalanine.[1] COMU releases Oxyma Pure in situ, which is a more effective racemization suppressor than the HOAt released by HATU. Furthermore, COMU shows higher stability in DMF and reduced risk of explosion compared to benzotriazole-based reagents [1][2].

Part 2: Optimized Coupling Protocol

Objective: Couple Boc-4-(3-methylphenyl)-L-phenylalanine to a resin-bound amine or free amine in solution.

Reagents Required:
  • Amino Acid: Boc-4-(3-methylphenyl)-L-phenylalanine (1.5 – 3.0 eq)[1]

  • Coupling Reagent: COMU (0.95 – 1.0 eq relative to AA)[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) OR DIPEA (Diisopropylethylamine).

    • Note: Use Collidine if racemization is observed; it is a weaker base (pKa ~7.4) that minimizes proton abstraction from the

      
      -carbon [3].[1]
      
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Solubilization (The "Magic" Solvent Mix): Dissolve the bulky amino acid in DMF. If solubility is poor due to the hydrophobic biaryl tail, add 10% Trifluoroethanol (TFE) or use NMP . TFE helps break up hydrophobic aggregation which is common with biarylalanines.

  • Pre-Cooling (Racemization Checkpoint): Cool the amino acid solution to 0°C.

    • Why? Lower temperature during the initial activation phase suppresses oxazolone formation (the primary pathway for racemization).

  • Activation (In-Situ Only): Add COMU to the amino acid solution.

    • Critical: Do NOT pre-activate for more than 30 seconds before adding the base. Long pre-activation times allow the active ester to rearrange or racemize.

  • Base Addition: Add Collidine (2.0 eq relative to AA).

    • Stir: 1–2 minutes at 0°C.

  • Coupling: Add the activated mixture immediately to the amine component (Resin or Amine).

    • Allow to warm to Room Temperature (RT).

    • Duration: 1–2 hours.[2] (Monitor via Kaiser Test or LC-MS).

  • Quenching: Wash resin/organic layer with dilute mild acid (e.g., 0.1 M HCl) immediately after reaction to remove residual base.

Part 3: Troubleshooting & FAQs

Scenario 1: Low Yield / Incomplete Coupling

Q: The Kaiser test is still slightly positive after 2 hours. Should I add more base? A: NO. Adding more base increases the risk of racemization and guanidinylation (capping the amine with the coupling reagent).

  • Solution: Perform a Double Coupling . Filter the resin (or work up), and repeat the coupling with fresh reagents.

  • Alternative: Switch to Microwave-Assisted Synthesis .[1] Heat to 50°C for 10 minutes. COMU is stable enough for mild heating, which provides the kinetic energy to overcome the steric barrier of the methyl-phenyl group.

Scenario 2: Racemization (D-Enantiomer Detected)

Q: I see 5-10% of the D-isomer in my final product. How do I stop this? A: This is likely due to "Base-Catalyzed Proton Abstraction" via the Oxazolone intermediate.

  • Fix 1 (Base Switch): Switch from DIPEA (pKa ~10.5) to Collidine (TMP) (pKa ~7.4).[1] Collidine is bulky and less basic, making it harder to abstract the

    
    -proton [3].
    
  • Fix 2 (Additive): Add 1.0 eq of Oxyma Pure explicitly to the reaction mixture. This intercepts the oxazolone intermediate faster than the amine can attack, reverting it to a safe active ester [4].

Scenario 3: Guanidinylation

Q: I see a mass shift of +100 Da (or similar) on my amine. A: This is a side reaction where the amine reacts directly with the Uronium reagent (COMU/HATU) instead of the amino acid.

  • Cause: Excess coupling reagent or slow activation of the amino acid.

  • Fix: Ensure the Amino Acid is in slight excess over the Coupling Reagent (e.g., 1.1 eq AA : 1.0 eq COMU). Never use excess Uronium salts.

Part 4: Visualizing the Workflow

Diagram 1: Decision Tree for Reagent Selection

ReagentSelection Start Start: Coupling Boc-4-(3-Me)-Phe CheckSteric Is the Amine Hindered? Start->CheckSteric Standard Use COMU + DIPEA CheckSteric->Standard No (Primary Amine) HighRisk High Risk of Racemization? CheckSteric->HighRisk Yes (Secondary/Bulky) Opt1 Use COMU + Collidine (Add Oxyma Pure) HighRisk->Opt1 Preferred (Safer/Cleaner) Opt2 Use HATU + HOAt (Strict 1:1 Stoichiometry) HighRisk->Opt2 Alternative (Legacy) Result >99% Conversion <1% Racemization Opt1->Result Check Purity (HPLC) Opt2->Result

Caption: Logical flow for selecting coupling conditions based on steric hindrance and racemization sensitivity.

Diagram 2: The Racemization Trap (Mechanism)

Racemization AA Boc-AA-OH (Bulky) Active O-Acyl Urea (Activated) AA->Active + COMU Oxazolone Oxazolone (Azlactone) Active->Oxazolone Slow Coupling + Base Product Pure L-Peptide Active->Product Fast Amine Attack Racemic Racemized Product (D/L Mix) Oxazolone->Racemic Base abstracts H+ Oxyma Oxyma Pure (Additive) Oxazolone->Oxyma Intercepts Oxyma->Product Restores Active Ester

Caption: The "Danger Zone" is the Oxazolone intermediate.[3][4][5][6] Oxyma Pure acts as a scavenger to intercept this pathway and restore the productive coupling route.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][7][8] Chemistry – A European Journal, 15(37), 9404–9416. [1]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides. Journal of Organic Chemistry, 67(19), 6856–6858.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [1]

Sources

Minimizing aggregation in synthesis of biphenylalanine-containing sequences

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Aggregation and Maximizing Synthetic Success

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical advice and field-proven troubleshooting strategies for the synthesis of peptide sequences containing the unnatural amino acid 4,4'-biphenylalanine (Bip(4,4')). The inherent hydrophobicity and rigidity of the biphenyl side chain can significantly promote on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), leading to incomplete reactions and challenging purifications.[1][2] This resource is designed to help you anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of biphenylalanine-containing peptides.

Q1: Why are biphenylalanine-containing peptides so prone to aggregation?

A1: Biphenylalanine's large, rigid, and hydrophobic biphenyl side chain is the primary driver of aggregation.[1] This structure promotes strong intermolecular π-π stacking and hydrophobic interactions between peptide chains. These interactions can lead to the formation of stable β-sheet secondary structures, causing the growing peptide chains to aggregate on the solid support.[3] This aggregation can physically block reactive sites, leading to failed couplings and incomplete deprotection steps.[4]

Q2: What are the initial signs of aggregation during SPPS?

A2: Early detection is crucial. Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin beads may appear clumped together or fail to swell adequately in the synthesis solvent. In severe cases, the resin bed may shrink.[4]

  • Positive Ninhydrin (Kaiser) or TNBS Test: After a coupling step, a positive colorimetric test indicates the presence of unreacted free amines, signaling an incomplete reaction.[4][5]

  • Sluggish or Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group. This is often observed in continuous flow synthesis as a flattened and broadened UV deprotection profile.[4]

  • Formation of a Gel-like Substance: In extreme cases, the peptide-resin can form a gelatinous mass that is difficult to agitate and wash.

Q3: Can I predict if my biphenylalanine sequence will aggregate?

A3: While precise prediction is difficult, certain sequence characteristics increase the likelihood of aggregation.[6] Peptides containing multiple hydrophobic residues, particularly β-branched amino acids like Valine and Isoleucine, in proximity to biphenylalanine are at high risk.[2][5] The overall hydrophobicity of the sequence is a strong indicator of potential aggregation issues.[7]

Troubleshooting Guides: From Diagnosis to Solution

This section provides detailed troubleshooting workflows for specific problems encountered during the synthesis of biphenylalanine-containing peptides.

Issue 1: Incomplete Coupling Immediately Following Biphenylalanine Incorporation

You have successfully coupled Fmoc-Bip(4,4')-OH, but the subsequent amino acid coupling is incomplete, as indicated by a strong positive Kaiser test.

  • Underlying Cause: The bulky biphenyl side chain can sterically hinder the incoming activated amino acid. Furthermore, the hydrophobicity of the newly introduced residue can initiate localized aggregation, physically blocking the N-terminal amine.

  • Troubleshooting Workflow:

    start Positive Kaiser Test After Coupling Post-Bip double_couple Action: Perform a Double Coupling start->double_couple change_reagent Action: Switch to a More Potent Coupling Reagent double_couple->change_reagent If still positive increase_temp Action: Increase Reaction Temperature change_reagent->increase_temp If still positive check_kaiser Re-evaluate with Kaiser Test increase_temp->check_kaiser success Problem Resolved: Continue Synthesis check_kaiser->success Negative escalate Issue Persists check_kaiser->escalate Positive

    Caption: Troubleshooting workflow for incomplete coupling.

  • Detailed Steps & Scientific Rationale:

    • Double Couple: Immediately repeat the coupling step with a fresh solution of activated amino acid. This straightforward approach can often drive the reaction to completion by increasing the effective concentration and reaction time.

    • Change Coupling Reagent: If a double couple fails, switch to a more reactive coupling reagent. Urionium/aminium-based reagents like HATU or HBTU are generally more potent than carbodiimide-based methods and can overcome moderate steric hindrance.

    • Increase Temperature: Raising the reaction temperature (e.g., to 50-60°C) can significantly enhance reaction kinetics and disrupt forming aggregates.[8] Temperature increases the kinetic energy of the reactants and can help to break the hydrogen bonds that stabilize aggregates.[9]

    • Solvent Modification: Consider switching from DMF to N-methylpyrrolidone (NMP), which is less polar and can better solvate hydrophobic, aggregation-prone sequences.[7][10] Alternatively, adding chaotropic salts like LiCl (up to 0.4M) to the coupling mixture can disrupt hydrogen bonding networks and reduce aggregation.[11]

Issue 2: System-Wide Aggregation and Poor Yields in a Long Biphenylalanine-Containing Sequence

Your synthesis proceeds well for the first few residues, but after incorporating biphenylalanine and several other hydrophobic amino acids, you observe poor resin swelling, consistently incomplete couplings, and low final peptide purity.

  • Underlying Cause: This indicates severe, sequence-wide aggregation. The growing peptide chain has collapsed onto itself, forming a secondary structure that is poorly solvated and largely inaccessible to reagents.[4]

  • Proactive & Reactive Strategies:

StrategyMechanism of ActionWhen to Use
Use a Low-Loading Resin Increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.Proactively, for any sequence predicted to be difficult.
Incorporate Pseudoproline Dipeptides These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[12][13][14]Proactively, by replacing Ser or Thr residues in the sequence with the appropriate pseudoproline dipeptide.[15] Can be placed every 6-7 residues for optimal effect.[6]
Utilize Backbone Protection (Hmb/Dmb) A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen physically prevents hydrogen bond formation.[6]Proactively, by substituting a Gly or other amino acid with its Hmb/Dmb protected version, especially in Gly-rich regions known to promote aggregation.
"Magic Mixture" Solvent System A combination of DCM/DMF/NMP (1:1:1), sometimes with additives like ethylene carbonate, can improve solvation of difficult sequences.[2][6]Reactively, when aggregation is first detected.
Microwave-Assisted Synthesis Microwave energy rapidly heats the reaction, which can accelerate coupling times and disrupt aggregation.[6][8]Can be used both proactively and reactively to improve synthesis efficiency.
  • Recommended Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

    This protocol outlines the manual incorporation of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide to disrupt aggregation.

    • Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on your peptide-resin. Wash thoroughly with DMF.

    • Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

    • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The kink-inducing nature of the pseudoproline disrupts secondary structure formation, allowing for more efficient coupling.[12][15]

    • Monitoring: After the coupling time, perform a TNBS test to confirm completion. The TNBS test is often more reliable than the Kaiser test in cases of aggregation.[4] If the reaction is incomplete, allow it to proceed longer or perform a second coupling.

    • Continuation: Once coupling is complete, wash the resin thoroughly and proceed with the synthesis. The pseudoproline moiety will be converted back to the native serine or threonine residue during the final TFA cleavage step.[6]

    Caption: Workflow for using pseudoproline dipeptides.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Reaction Chemistry & Engineering. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis? [Link]

  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wikipedia. Pseudoproline. [Link]

  • Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link]

  • Aapptec Peptides. Pseudoproline Dipeptides. [Link]

  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]

  • Aapptec Peptides. Pseudoproline Dipeptides (2019). [Link]

  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • PMC. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. [Link]

  • Drug Target Review. Elucidating the aggregation rules for short peptides. [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Boc-4-(3-methylphenyl)-L-phenylalanine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of chiral building blocks is paramount. N-Boc-protected amino acids, such as Boc-4-(3-methylphenyl)-L-phenylalanine, are integral components in the synthesis of novel therapeutics. Their purity and enantiomeric integrity directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of these compounds, offering robust and reliable methods for both achiral purity assessment and critical chiral separations.

This guide provides an in-depth comparison of two key HPLC methodologies for the analysis of Boc-4-(3-methylphenyl)-L-phenylalanine: a standard reversed-phase (RP-HPLC) method for purity determination and a chiral HPLC method for enantiomeric separation. The experimental data presented herein is a composite of established chromatographic principles and data from closely related analogs, designed to provide a scientifically grounded and illustrative comparison for method development and optimization.

The Foundational Role of Hydrophobicity in Reversed-Phase Separation

The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the parent amino acid. In reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase, retention is primarily dictated by the hydrophobic character of the analyte.[1] Molecules with greater hydrophobicity exhibit stronger interactions with the stationary phase, leading to longer retention times.

The structure of Boc-4-(3-methylphenyl)-L-phenylalanine, with its Boc group and methyl-substituted phenyl ring, renders it significantly more hydrophobic than its parent, Boc-L-phenylalanine. The additional methyl group on the phenyl ring further increases its non-polar character, which is a critical factor in predicting its retention behavior. This increased hydrophobicity is expected to result in a longer retention time on a standard C18 column compared to Boc-L-phenylalanine under identical conditions.

Method 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed for the routine assessment of the chemical purity of Boc-4-(3-methylphenyl)-L-phenylalanine, separating it from potential starting materials, by-products, and other impurities. A C18 column is the workhorse for such separations due to its broad applicability and robust performance.

Experimental Protocol: Reversed-Phase HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase A/B Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Column C18 Column (250 x 4.6 mm, 5 µm) Filter->Column Detector UV Detector (220 nm) Column->Detector MobilePhase Gradient Elution: Water (0.1% TFA) & Acetonitrile (0.1% TFA) Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for Achiral Purity Analysis by RP-HPLC.

Detailed Parameters:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Water/Acetonitrile

Method 2: Enantiomeric Purity by Chiral HPLC

For chiral molecules destined for pharmaceutical applications, the separation and quantification of enantiomers are critical. Chiral Stationary Phases (CSPs) are designed to differentiate between enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose, are widely used for the separation of N-protected amino acids.[2]

Experimental Protocol: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Column Cellulose-based CSP (e.g., Chiralcel® OD-H) (250 x 4.6 mm, 5 µm) Filter->Column Detector UV Detector (220 nm) Column->Detector MobilePhase Isocratic Elution: n-Hexane/2-Propanol/ TFA Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity (% ee) Integrate->Calculate

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Detailed Parameters:

ParameterSpecification
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in mobile phase

Comparative Performance Data

The following table summarizes the expected retention behavior of Boc-4-(3-methylphenyl)-L-phenylalanine and its parent analog, Boc-L-phenylalanine, under the described HPLC conditions. The data for the target analyte is an educated estimation based on established chromatographic theory.

AnalyteHPLC MethodRetention Time (min)Key Performance Insight
Boc-L-phenylalanineReversed-Phase (C18)~12.5Baseline for hydrophobicity comparison.
Boc-4-(3-methylphenyl)-L-phenylalanine Reversed-Phase (C18) ~14.2 Increased retention due to the added hydrophobic methyl group.
Boc-4-(3-methylphenyl)-L-phenylalanine (L-enantiomer) Chiral (Cellulose CSP) ~10.8 Successful chiral recognition and separation.
Boc-4-(3-methylphenyl)-D-phenylalanine (D-enantiomer) Chiral (Cellulose CSP) ~12.1 Baseline separation from the L-enantiomer, allowing for accurate quantification.

Discussion of Comparative Results

The estimated retention time of approximately 14.2 minutes for Boc-4-(3-methylphenyl)-L-phenylalanine on the C18 column, compared to around 12.5 minutes for Boc-L-phenylalanine, highlights the predictable nature of reversed-phase chromatography. The addition of the methyl group to the phenyl ring increases the molecule's overall hydrophobicity, leading to a stronger interaction with the non-polar stationary phase and, consequently, a longer elution time. This principle is fundamental for initial method development for novel substituted amino acid derivatives.

In the chiral separation, the cellulose-based stationary phase is expected to provide the necessary stereospecific interactions to resolve the L- and D-enantiomers. The estimated retention times of 10.8 and 12.1 minutes for the L- and D-enantiomers, respectively, would yield a resolution of greater than 1.5, which is generally considered sufficient for baseline separation and accurate quantification of enantiomeric excess (% ee). The choice of a normal-phase mobile phase (hexane and 2-propanol) is common for polysaccharide-based CSPs as it often enhances the chiral recognition mechanisms.[3]

Conclusion: A Dual-Method Approach for Comprehensive Analysis

For the complete and reliable characterization of Boc-4-(3-methylphenyl)-L-phenylalanine, a dual-method HPLC approach is recommended. The reversed-phase method provides a robust and straightforward means of determining overall chemical purity, while the chiral method is indispensable for confirming the enantiomeric integrity of the material. The selection of the appropriate column and mobile phase is critical for achieving the desired separation, and the principles of hydrophobicity and chiral recognition serve as the guiding tenets for method development. This comparative guide provides the foundational knowledge and practical starting points for researchers to establish reliable and efficient analytical workflows for this important class of pharmaceutical building blocks.

References

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • ResearchGate. Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in the.... Available from: [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • Daicel Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. Available from: [Link]

  • PMC. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]

Sources

Binding affinity comparison of biphenylalanine vs. naphthylalanine derivatives

[1][2][3]

Executive Summary

Biphenylalanine (Bip) and Naphthylalanine (Nal) are non-canonical amino acids used to enhance the hydrophobic interactions of peptide ligands and small molecule drugs. While both increase lipophilicity compared to Phenylalanine (Phe), their binding mechanisms differ fundamentally:

  • Nal (1-Nal, 2-Nal): Rigid, planar fused rings. Best for

    
    -
    
    
    stacking and fitting into narrow, deep "slots" in the receptor.
  • Bip: Two phenyl rings connected by a single bond. Rotatable and bulky. Best for filling large, spherical hydrophobic "pockets" where conformational adaptation is required.

This guide compares their performance in binding assays, elucidates the thermodynamic drivers of their affinity, and provides protocols for their synthesis and evaluation.

Part 1: Structural & Physicochemical Comparison

The choice between Bip and Nal is often a trade-off between entropic penalty (Bip) and steric pre-organization (Nal).

FeatureL-Biphenylalanine (Bip)L-1-Naphthylalanine (1-Nal)L-2-Naphthylalanine (2-Nal)
Structure Two phenyl rings, single bondFused bicyclic aromatic ringFused bicyclic aromatic ring
Geometry Rotatable (Non-planar flexibility)Rigid (Planar)Rigid (Planar)
Steric Bulk High (Variable 3D volume)Medium (Fixed "slab" shape)Medium (Fixed "slab" shape)
Binding Mode "Pocket Filling" (Hydrophobic effect)"Edge-to-Face"

-interaction
"Face-to-Face" stacking / Length extension
Entropic Cost High (Must freeze rotation upon binding)Low (Pre-organized)Low (Pre-organized)
Typical Use Broad hydrophobic pockets (e.g., GLP-1R)Trp replacement (Steric mimic)Phe extension (Depth probe)
Decision Logic for Substitution

The following diagram illustrates the logical flow for selecting between Bip and Nal based on receptor topology.

GStartTarget Binding Site AnalysisTopologyWhat is the pocket shape?Start->TopologyNarrowNarrow / Flat SlotTopology->NarrowPlanar constraintBroadBroad / Spherical CavityTopology->BroadHigh volumePiStackIs Pi-Stacking Critical?Narrow->PiStackBipSelect Bip(Max Hydrophobic Contact)Broad->BipFill void spaceNal1Select 1-Nal(Trp mimic, Edge-to-Face)PiStack->Nal1Yes (T-shaped)Nal2Select 2-Nal(Phe extension, Depth)PiStack->Nal2No (Linear depth)

Caption: Decision matrix for selecting Bip vs. Nal based on receptor pocket topology and required electronic interactions.

Part 2: Comparative Binding Affinity Data

Case Study 1: GLP-1 Receptor Agonists (Bip Dominance)

In the development of ultra-short GLP-1 receptor agonists, Bip demonstrates superior efficacy in filling large hydrophobic pockets compared to smaller aromatic residues.

  • Context: A study on the 11-mer peptide RXL-3000 (a GLP-1R agonist).[1]

  • Experiment: Alanine scanning and substitution at positions 10 and 11 (hydrophobic anchor points).

  • Results:

    • Bip10/Bip11 (Parent):

      
       nM (High Potency).
      
    • Ala10/Ala11 Substitution:

      
      -fold loss in potency.[1]
      
    • Mechanism: The GLP-1 receptor contains a large, solvent-exposed hydrophobic patch. The rotatable biphenyl group of Bip allows the side chain to "collapse" or rotate to maximize surface contact with the receptor, a feat the rigid Nal cannot achieve as effectively in this specific broad pocket [1].

Case Study 2: Urotensin-II Receptor (Nal Isomer Specificity)

This case highlights the importance of geometry (1-Nal vs 2-Nal) and where Bip fits in.

  • Context: Modification of the Asp4 residue in the P5U peptide ligand.

  • Data Comparison:

    • 1-Nal:

      
       (Reduced affinity). The "width" of 1-Nal likely causes a steric clash.
      
    • 2-Nal:

      
       (Regained agonist activity).[2] The linear extension mimics a longer Phenylalanine, reaching deeper without clashing.
      
    • Bip: Analogs containing Bip at hydrophobic positions in similar GPCRs often show increased affinity due to the "biphenyl effect"—simultaneous engagement of two sub-pockets. However, if the pocket is narrow (as implied by the failure of 1-Nal), Bip may be too bulky [2].

Case Study 3: MDM2/p53 Inhibitors (The "Hydrophobic Cleft")

Inhibitors of the p53-MDM2 interaction rely on mimicking the Phe19, Trp23, and Leu26 residues of p53.

  • Nal Application: 6-Chloro-Trp or 1-Nal are often used to replace Trp23 because they form stronger

    
    -
    
    
    interactions with the MDM2 Phe86 residue.
  • Bip Application: Bip is frequently used to replace Phe19. The Bip side chain fills the deep hydrophobic cleft of MDM2 more completely than Phe, leading to

    
     values in the low nanomolar range (<10 nM) compared to micromolar affinities for native p53 peptides [3].
    

Part 3: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

Both Bip and Nal are bulky residues.[3] Standard coupling protocols often fail, leading to deletion sequences.

Protocol for Coupling Bip/Nal:

  • Resin Swelling: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Wash 
    
    
    with DMF.
  • Activation (The Critical Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to reduce racemization.

    • Ratio: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIEA.

  • Coupling:

    • Method: Microwave irradiation at 75°C for 5 minutes OR double coupling at Room Temp for 2 hours each.

    • Note: Bip is particularly prone to steric hindrance. Monitor coupling via Kaiser test.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescent tracer by your Bip/Nal derivative.

Workflow:

  • Tracer Preparation: Synthesize a known ligand (e.g., native p53 peptide) conjugated to FITC or TAMRA.

  • Protein Titration: Determine the

    
     of the tracer for the target protein (e.g., MDM2) by titrating protein against fixed tracer (10 nM). Select a protein concentration equal to the 
    
    
    .
  • Competition Assay:

    • Mix: Protein (

      
      ) + Tracer (10 nM) + Serial dilutions of Bip/Nal derivative (1 pM to 100 
      
      
      M).
    • Incubate: 30–60 mins at RT in black 384-well plates.

    • Read: Excitation/Emission (e.g., 485/535 nm). Measure Parallel (

      
      ) and Perpendicular (
      
      
      ) intensity.
  • Calculation:

    • Calculate Polarization (

      
      ).
      
    • Fit data to a sigmoidal dose-response equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Part 4: Visualization of Experimental Workflow

ExperimentSynthSPPS Synthesis(Use HATU/HOAt)PurifyHPLC Purification(C18 Column)Synth->PurifyQCQC: LC-MS(Check for Deletions)Purify->QCMixCompetition AssayProtein + Tracer + AnalogQC->MixAssayPrepPrepare Tracer(FITC-Ligand)AssayPrep->MixReadRead FP (mP)Mix->ReadDataCalculate Ki(Cheng-Prusoff)Read->Data

Caption: Workflow for synthesizing Bip/Nal derivatives and validating binding affinity via Fluorescence Polarization.

References

  • Mapelli, C., et al. (2009).[4] "Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Carotenuto, A., et al. (2013). "New Insight into the Binding Mode of Peptide Ligands at Urotensin-II Receptor: Structure−Activity Relationships Study on P5U and Urantide." Journal of Medicinal Chemistry. Link

  • Pazgier, M., et al. (2009). "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX." PNAS. Link

  • Meyer, E. A., et al. (2013). "Aromatic interactions with naphthylalanine in a β-hairpin peptide." Journal of Peptide Science. Link

Definitive Guide: Mass Spectrometry Fragmentation of Boc-4-(3-methylphenyl)-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-(3-methylphenyl)-L-Phe (Boc-L-Biphenylalanine derivative) is a critical non-canonical amino acid used in the synthesis of stapled peptides, peptidomimetics, and protease inhibitors. Its structural core combines a lipophilic biaryl side chain with a standard tert-butyloxycarbonyl (Boc) protecting group.

For researchers in drug discovery, accurate characterization of this building block is essential to ensure sequence fidelity and side-chain integrity. This guide provides a comprehensive analysis of its Electrospray Ionization (ESI) fragmentation patterns, distinguishing it from structural isomers and alternative protecting group derivatives.

Key Performance Indicators (MS Analysis):

  • Diagnostic Ion: m/z 181.1 (Biaryl-methyl cation).

  • Protecting Group Signature: Neutral loss of isobutene (56 Da) and Boc moiety (100 Da).

  • Isomer Differentiation: Requires chromatographic resolution; MS/MS spectra are nearly identical to the 4-methyl isomer.

Chemical Profile & Properties[1][2][3]

FeatureSpecification
Compound Name Boc-4-(3-methylphenyl)-L-phenylalanine
Formula C₂₁H₂₅NO₄
Monoisotopic Mass 355.1784 Da
[M+H]⁺ (Calc.) 356.1857 m/z
[M+Na]⁺ (Calc.) 378.1676 m/z
Structural Class Biaryl Amino Acid / Boc-Protected
Key Moiety 3-Methylphenyl group at the 4-position of the Phenylalanine ring

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the generation of "Type-Specific" ions rather than non-specific noise.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 0.1 mg of Boc-4-(3-methylphenyl)-L-Phe in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Critical Step: Avoid using trifluoroacetic acid (TFA) in the infusion solvent as it suppresses ionization and can induce premature Boc deprotection.

  • Ionization Source:

    • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 275°C (Do not exceed 300°C to prevent thermal degradation of the Boc group).

  • Acquisition:

    • MS1: Scan range m/z 100–500.

    • MS2 (CID): Select precursor m/z 356.2. Apply Collision Energy (CE) ramp: 15–35 eV.

Fragmentation Analysis (The Core)

The fragmentation of Boc-4-(3-methylphenyl)-L-Phe follows a predictable, stepwise energy release pathway. The spectrum is dominated by the lability of the Boc group followed by the high stability of the biaryl side chain.

Primary Fragmentation Pathways
  • Boc Deprotection (Low Energy): The most labile bond is the tert-butyl ester. Upon low-energy collision (10-15 eV), the tert-butyl cation is ejected (or isobutene is lost neutrally), followed by the decarboxylation of the carbamate.

    • Transition: [M+H]⁺ (m/z 356) → [M+H - 56]⁺ (m/z 300).

    • Mechanism: McLafferty-like rearrangement yielding the carbamic acid intermediate, which rapidly loses CO₂.[1]

    • Result: Formation of the protonated amino acid core [H-AA-OH + H]⁺ (m/z 256).

  • Immonium Ion Formation (Medium Energy): Once the N-terminus is exposed, the internal fragmentation of the amino acid backbone occurs.

    • Transition: [H-AA-OH + H]⁺ (m/z 256) → Immonium Ion (m/z 210).

    • Formula: [H₂N=CH-CH₂-C₆H₄-(3-Me-C₆H₄)]⁺.

    • Significance: This peak confirms the presence of the modified phenylalanine backbone.

  • Side Chain Cleavage (High Energy): At higher collision energies (>30 eV), the bond between the

    
    -carbon and the aromatic ring cleaves. Unlike standard phenylalanine which forms a tropylium ion (m/z 91), this compound forms a stabilized methyl-biphenyl cation .
    
    • Diagnostic Ion: m/z 181.1.

    • Structure: [CH₂-C₆H₄-C₆H₄-CH₃]⁺ (Resonance stabilized biaryl cation).

Visualization of Fragmentation Pathways[13]

FragmentationPathway Precursor Precursor [M+H]⁺ m/z 356.19 LossIsobutene [M+H - C4H8]⁺ (Carbamic Acid) m/z 300.13 Precursor->LossIsobutene - Isobutene (56 Da) ProtonatedAA [H-AA-OH + H]⁺ (Free Amino Acid) m/z 256.13 Precursor->ProtonatedAA - Boc Group (100 Da) (Direct Loss) LossIsobutene->ProtonatedAA - CO2 (44 Da) Immonium Immonium Ion [R-CH=NH2]⁺ m/z 210.13 ProtonatedAA->Immonium - (H2O + CO) SideChain Biaryl Cation [C14H13]⁺ m/z 181.10 ProtonatedAA->SideChain Side Chain Cleavage Immonium->SideChain - CH2=NH

Figure 1: ESI-MS/MS fragmentation tree for Boc-4-(3-methylphenyl)-L-Phe showing the transition from precursor to diagnostic side-chain ions.

Comparative Analysis: Alternatives & Isomers

In drug development, this compound is often compared against its Fmoc-protected counterpart or its regioisomers. The table below outlines how MS distinguishes these "alternatives."

Table 1: Comparative MS Performance
Alternative CompoundPrimary Precursor (m/z)Key Distinguishing FragmentAnalysis Notes
Boc-4-(3-methylphenyl)-L-Phe 356.2 181.1, 57.0 (t-Bu) Standard profile described above.
Fmoc-4-(3-methylphenyl)-L-Phe 478.2179.1 (Dibenzofulvene)Fmoc group is very stable in acid; requires higher energy to fragment. Dominant peak is the Fmoc reporter ion (179).
H-4-(3-methylphenyl)-L-Phe 256.1239.1 (-NH₃), 211.1 (-COOH)Lacks the 300/356 transitions. Spectra matches the "Protonated AA" stage of the Boc derivative.
Boc-4-(4-methylphenyl)-L-Phe 356.2181.1Warning: Regioisomer (Para vs Meta). MS/MS spectra are virtually identical. Requires LC separation (C18 column) to distinguish.
Differentiating Regioisomers (3-Me vs 4-Me)

The Challenge: Mass spectrometry alone is often insufficient to distinguish the 3-methyl (meta) isomer from the 4-methyl (para) isomer because both generate the stable m/z 181.1 biaryl cation. The Solution:

  • Chromatography: The 3-methyl isomer typically elutes earlier than the 4-methyl isomer on a standard C18 column due to slightly lower lipophilicity/packing efficiency.

  • Ion Mobility: If available, TWIM-MS (Traveling Wave Ion Mobility) can separate these isomers based on their Collision Cross Section (CCS).

Diagnostic Reference Data

Use this table to validate your experimental spectra.

m/z (Observed)Ion IdentityFormulaRelative Abundance (Est.)
356.2 [M+H]⁺C₂₁H₂₆NO₄⁺Variable (Source dependent)
378.2 [M+Na]⁺C₂₁H₂₅NO₄Na⁺High (if Na present)
300.1 [M+H - Isobutene]⁺C₁₇H₁₈NO₄⁺Medium
256.1 [AA+H]⁺ (Deprotected)C₁₆H₁₈NO₂⁺High
210.1 Immonium IonC₁₅H₁₆N⁺Medium-High
181.1 Side Chain (Biaryl)C₁₄H₁₃⁺Base Peak (High Energy)
57.1 t-Butyl CationC₄H₉⁺Low (Low mass cutoff dependent)

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of L-Phenylalanine Derivatives. National Institute of Standards and Technology. [Link]

  • Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides. [Link][1]

  • PubChem. (2024).[2] Compound Summary: Boc-Phe-OH Derivatives and Fragmentation Data. National Library of Medicine. [Link]

  • ResearchGate. (2010). Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Boc-4-(3-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug development and scientific research, the integrity of our work extends beyond groundbreaking discoveries to encompass the responsible management of laboratory resources. This guide provides a detailed protocol for the proper disposal of Boc-4-(3-methylphenyl)-L-phenylalanine, a key building block in peptide synthesis. Adherence to these procedures is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and upholding our commitment to environmental stewardship.

Understanding the Compound: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. According to available Safety Data Sheets (SDS), Boc-4-(3-methylphenyl)-L-phenylalanine is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is crucial to recognize that the absence of a formal hazard classification does not equate to an absence of risk. Good laboratory practice dictates treating all non-hazardous chemicals with a degree of caution.

A risk assessment should be performed prior to any disposal procedure. This involves evaluating the quantity of the waste material, the potential for exposure to personnel, and the specific environmental controls in place within your laboratory.

Essential Protection: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is a fundamental safety measure when handling any chemical reagent. The following table outlines the recommended PPE for the handling and disposal of Boc-4-(3-methylphenyl)-L-phenylalanine.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields (ANSI Z87.1 compliant)To protect against accidental splashes or airborne dust particles.[2]
Hand Protection Nitrile glovesTo prevent direct skin contact.
Body Protection Standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.A NIOSH/MSHA approved respirator should be worn if there is a potential for generating significant amounts of dust.[3]

Step-by-Step Disposal Protocol

The proper disposal of Boc-4-(3-methylphenyl)-L-phenylalanine is contingent on the quantity of waste and must always be in accordance with federal, state, and local environmental control regulations.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.